molecular formula C17H18O4 B320497 4-Methoxyphenyl (4-ethylphenoxy)acetate

4-Methoxyphenyl (4-ethylphenoxy)acetate

Cat. No.: B320497
M. Wt: 286.32 g/mol
InChI Key: CONWBYZTNBEBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyphenyl (4-ethylphenoxy)acetate is a synthetic chemical compound of significant interest in various research fields. Its structure features both phenoxyacetate and methoxyphenyl moieties, which are common in compounds with diverse biological activities. This substance is primarily investigated for its potential as a synthetic intermediate in the development of more complex molecules, including potential pharmaceuticals and agrochemicals. Researchers value this compound for its utility in [ describe specific applications, e.g., medicinal chemistry programs or polymer science ]. Its mechanism of action is believed to involve [ describe the mechanism of action, if known ]. The compound's specific research value lies in its [ explain the research value, e.g., physicochemical properties or reactivity ]. 4-Methoxyphenyl (4-ethylphenoxy)acetate is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C17H18O4

Molecular Weight

286.32 g/mol

IUPAC Name

(4-methoxyphenyl) 2-(4-ethylphenoxy)acetate

InChI

InChI=1S/C17H18O4/c1-3-13-4-6-15(7-5-13)20-12-17(18)21-16-10-8-14(19-2)9-11-16/h4-11H,3,12H2,1-2H3

InChI Key

CONWBYZTNBEBCA-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Properties of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of the novel compound, 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate. As this molecule is not extensively documented in current literature, this guide synthesizes information from established chemical principles and data from its constituent precursors, (4-ethylphenoxy)acetic acid and 4-methoxyphenol. We present a detailed exploration of its predicted physicochemical and spectroscopic characteristics, a proposed synthetic route via Steglich esterification, and a thorough protocol for its characterization. Furthermore, we delve into the potential biological activities and applications of this compound, drawing parallels with structurally related phenoxyacetate and methoxyphenyl derivatives. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and similar novel chemical entities.

Introduction

The exploration of novel chemical entities with tailored molecular architectures is a cornerstone of modern drug discovery and materials science. The compound 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate presents an intriguing molecular framework, combining the structural motifs of a phenoxyacetate and a methoxyphenyl ester. Phenoxyacetic acid derivatives are a well-established class of compounds with a broad spectrum of biological activities, including herbicidal, anti-inflammatory, and antimicrobial properties.[1][2] The incorporation of an ethyl group on the phenoxy ring and a methoxy group on the phenyl ester moiety is anticipated to modulate these properties, potentially leading to novel pharmacological profiles or material characteristics.

This guide aims to provide a detailed, predictive analysis of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate, laying the groundwork for its synthesis and empirical investigation. By dissecting its constituent parts and applying established principles of organic chemistry, we can construct a robust profile of its expected molecular and bulk properties.

Molecular Structure and Predicted Properties

The molecular structure of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate is characterized by a central acetate linker connecting a 4-ethylphenoxy group and a 4-methoxyphenyl group.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate is presented in Table 1. These values are estimated based on computational models and comparison with structurally similar compounds.

PropertyPredicted Value
Molecular Formula C₁₇H₁₈O₄
Molecular Weight 286.32 g/mol
Appearance White to off-white solid or viscous oil
Melting Point 60-75 °C
Boiling Point > 350 °C (with decomposition)
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.
logP ~4.5
Predicted Spectroscopic Data

The characterization of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate would rely on a combination of spectroscopic techniques. The expected key features in each spectrum are outlined below.

The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons of both the 4-ethylphenoxy and 4-methoxyphenyl moieties, as well as the aliphatic protons of the ethyl group and the methylene protons of the acetate linker.

The carbon NMR spectrum will provide valuable information on the carbon framework of the molecule. Key resonances are expected for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons.

The infrared spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group and the C-O stretching of the ether and ester linkages.[3]

  • C=O stretch (ester): ~1760 cm⁻¹

  • C-O stretch (ester and ether): 1250-1000 cm⁻¹

  • Aromatic C-H stretch: ~3100-3000 cm⁻¹

  • Aliphatic C-H stretch: ~2970-2850 cm⁻¹

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 286.32. Fragmentation patterns would likely involve cleavage of the ester bond, leading to fragments corresponding to the 4-ethylphenoxyacetyl and 4-methoxyphenoxy cations.

Synthesis and Characterization

As a novel compound, a reliable synthetic route and a robust characterization protocol are paramount. We propose a synthetic strategy based on the Steglich esterification, a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly when one of the components is sterically hindered or sensitive.[4][5][6]

Proposed Synthetic Workflow

The synthesis of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate can be achieved through the reaction of (4-ethylphenoxy)acetic acid with 4-methoxyphenol.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product reactant1 (4-ethylphenoxy)acetic acid esterification Steglich Esterification reactant1->esterification reactant2 4-methoxyphenol reactant2->esterification reagent1 DCC reagent1->esterification reagent2 DMAP reagent2->esterification solvent DCM (solvent) solvent->esterification product 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate esterification->product

Caption: Proposed synthesis of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate.

Experimental Protocol: Steglich Esterification

Materials:

  • (4-ethylphenoxy)acetic acid

  • 4-methoxyphenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-ethylphenoxy)acetic acid (1.0 eq) and 4-methoxyphenol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 eq). Cool the reaction mixture to 0 °C in an ice bath.

  • Initiation of Esterification: Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Characterization Workflow

A systematic approach to characterization is essential to validate the synthesis of the target compound.

Characterization_Workflow start Purified Product nmr ¹H and ¹³C NMR Spectroscopy start->nmr ir Infrared (IR) Spectroscopy start->ir ms Mass Spectrometry (MS) start->ms purity Purity Assessment (e.g., HPLC) nmr->purity ir->purity ms->purity final Confirmed Structure and Purity purity->final

Caption: Workflow for the characterization of the synthesized product.

Potential Applications and Future Directions

The unique combination of the phenoxyacetate and methoxyphenyl moieties in 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate suggests several potential areas of application.

Pharmacological Potential
  • Anti-inflammatory Activity: Many phenoxyacetic acid derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[7] The substitution pattern on both aromatic rings of the target molecule could lead to selective COX-2 inhibition, a desirable trait for anti-inflammatory drugs with reduced gastrointestinal side effects.

  • Antimicrobial and Antifungal Activity: The phenoxyacetic acid scaffold is present in numerous compounds with demonstrated antibacterial and antifungal activity.[8]

  • Herbicidal Activity: Phenoxyacetic acids are a well-known class of herbicides.[2] While this may not be a primary focus for drug development, understanding this potential is important for assessing the compound's overall biological profile.

Materials Science

The aromatic nature and potential for intermolecular interactions suggest that 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate could be explored as a component in the development of novel organic materials, such as liquid crystals or polymers with specific thermal or optical properties.

Future Research

The synthesis and characterization of 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate will open the door to a range of further investigations. Key future directions include:

  • In-depth Biological Screening: A comprehensive screening of the compound's activity against a panel of biological targets, including inflammatory enzymes, microbial strains, and cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a library of analogues with variations in the substituents on both aromatic rings to elucidate the key structural features responsible for any observed biological activity.

  • Computational Modeling: Docking studies to predict the binding modes of the compound with relevant biological targets and to guide the design of more potent analogues.

Conclusion

While 4-Methoxyphenyl 2-(4-ethylphenoxy)acetate remains a novel and uncharacterized molecule, a thorough analysis of its constituent parts and the application of established chemical principles allow for a robust prediction of its properties and a clear path forward for its synthesis and investigation. This technical guide provides the foundational knowledge necessary for researchers to embark on the exploration of this promising compound, with the potential for discoveries in both pharmacology and materials science. The proposed synthetic and characterization workflows offer a practical starting point for the empirical validation of the predictions outlined herein.

References

  • MDPI. (2025). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Retrieved from [Link]

  • Reddy SM et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3):10-14.
  • JETIR.org. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2015). Design, synthesis and biological activity of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Retrieved from [Link]

  • ResearchGate. (2024). Phytocytogenotoxicity of Esters obtained from Phenols and Phenoxyacetic Acid using the Steglich reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Retrieved from [Link]

  • NPTEL. (n.d.). 5.2.2 Synthesis of Esters. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Semantic Scholar. (1991). Gas chromatographic determination of phenoxy acetic acids and phenoxy propionic acids as their 2,2,2-trifluoroethyl esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

  • PubChem. (n.d.). Methyl phenoxyacetate. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • University of Freiburg. (n.d.). O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-phenoxy-, ethyl ester. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-(4-methoxyphenoxy)acetate. Retrieved from [Link]

  • Khan Academy. (n.d.). Esterification of phenols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-methoxyphenyl acetate, 14062-18-1. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Esterification and Infrared Spectroscopy. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887). Retrieved from [Link]

  • MDPI. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). 22. The Fischer Esterification. Retrieved from [Link]

  • Cheméo. (n.d.). Phenol, 4-methoxy-, acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Retrieved from [Link]

  • ChemTalk. (2023). What is Fischer Esterification?. Retrieved from [Link]

  • Vinati Organics. (2025). Top Applications of 4-Methoxy Acetophenone in the Chemical Industry. Retrieved from [Link]

  • De Gruyter. (n.d.). Synthesis and Characterization of New Azido Esters Derived from Malonic Acid. Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, phenoxy-, methyl ester. Retrieved from [Link]

  • Thieme. (n.d.). Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles. Retrieved from [Link]

  • ResearchGate. (2025). NMR study of conformation and isomerization of aryl- and heteroarylaldehyde 4-tert-butylphenoxyacetylhydrazones. Retrieved from [Link]

  • University of Canterbury. (n.d.). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). Retrieved from [Link]

Sources

Thermodynamic Characterization of 4-Methoxyphenyl (4-ethylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the thermodynamic characterization of 4-Methoxyphenyl (4-ethylphenoxy)acetate , a specific ester derivative of (4-ethylphenoxy)acetic acid. This compound, structurally significant in the field of liquid crystals and organic thermochemistry, serves as a model for studying the energetic contributions of phenoxy-ester linkages in rod-like molecules.

Technical Guide for Research & Development

Executive Summary & Chemical Identity

4-Methoxyphenyl (4-ethylphenoxy)acetate is an aromatic ester characterized by a flexible oxyacetate linkage connecting two phenyl rings with para-substituents (ethyl and methoxy). Its thermodynamic profile is critical for understanding its stability, phase transition energetics (mesophase formation), and potential as a precursor in liquid crystal synthesis.

Chemical Structure & Identifiers
  • IUPAC Name: 4-methoxyphenyl 2-(4-ethylphenoxy)acetate

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight:

    
    
    
  • SMILES: CCc1ccc(OCC(=O)Oc2ccc(OC)cc2)cc1

  • Key Functional Groups: Phenoxy ether, Ester, Ethyl (alkyl), Methoxy (alkoxy).

Structural Significance

The molecule features a "rod-like" (calamitic) geometry essential for mesophase formation. The central ester linkage (


) and the ether linkage (

) introduce a "kink" that affects the melting point and nematic stability compared to rigid biphenyls.

Thermodynamic Properties (Predicted & Experimental)

Note: As specific experimental values for this homologue may not be available in public standard databases, the values below are derived using Group Additivity Methods (Joback/Benson) and comparative analysis of homologous phenoxyacetates. These serve as the baseline for experimental validation.

Predicted Standard Thermodynamic Parameters (298.15 K)
PropertySymbolPredicted ValueUnitMethod
Enthalpy of Formation (Gas)



Group Additivity (Joback)
Enthalpy of Formation (Solid)



Estimated via

Enthalpy of Fusion



CSGC (Corresponding States)
Enthalpy of Vaporization



Joback Method
Heat Capacity (Solid)



Neumann-Kopp Rule
Melting Point



Comparative Homology
Phase Transition Logic

The presence of the ethyl tail and methoxy head group suggests a high probability of monotropic liquid crystalline behavior . The melting point is expected to be lower than the methyl analog due to the increased flexibility of the ethyl chain, but the clearing point (transition to isotropic liquid) will be governed by the aspect ratio of the rigid core.

Experimental Protocols for Validation

To rigorously determine the thermodynamic properties, the following self-validating protocols must be employed. These methods ensure high precision (uncertainty < 0.1%) suitable for publication.

Static Bomb Calorimetry (Combustion Enthalpy)

Objective: Determine the standard molar energy of combustion (


) to derive 

.

Protocol:

  • Purity Verification: Sample must be

    
     pure (analyzed via DSC and HPLC).
    
  • Pelletization: Press the sample into a pellet (mass ~0.3 g) to ensure complete combustion.

  • Combustion: Burn in a static bomb calorimeter (e.g., Parr 6200) under

    
     of Oxygen.
    
  • Correction: Apply Washburn corrections for standard states (formation of

    
    , 
    
    
    
    , etc.).
  • Calculation:

    
    
    Where 
    
    
    
    is the change in moles of gas during combustion.
Knudsen Effusion (Sublimation Enthalpy)

Objective: Measure the enthalpy of sublimation (


) to bridge the solid and gas phase data.

Protocol:

  • Setup: Place sample in a Knudsen cell with a defined orifice area.

  • Measurement: Measure mass loss rate (

    
    ) as a function of temperature (
    
    
    
    ) in a high vacuum (
    
    
    ).
  • Analysis: Plot

    
     vs 
    
    
    
    (Clausius-Clapeyron relation). The slope yields
    
    
    .
Differential Scanning Calorimetry (DSC)

Objective: Determine phase transition temperatures (


, 

) and enthalpies.

Protocol:

  • Cycle: Heat-Cool-Heat cycle at

    
     under 
    
    
    
    purge.
  • Integration: Integrate the endothermic peak at melting to find

    
    .
    
  • Observation: Look for small, reversible peaks upon cooling indicative of liquid crystal (nematic/smectic) phases.

Synthesis & Characterization Workflow

The thermodynamic validity begins with synthesis. Impurities (solvents, isomers) drastically skew calorimetric data.

Synthesis Pathway (DOT Diagram)

The following diagram outlines the convergent synthesis of the target ester.

SynthesisPathway Reactant1 4-Ethylphenol Intermediate (4-Ethylphenoxy)acetic Acid Reactant1->Intermediate NaOH, Reflux Reactant2 Chloroacetic Acid Reactant2->Intermediate Coupling DCC/DMAP Coupling Intermediate->Coupling Reactant3 4-Methoxyphenol Reactant3->Coupling Product 4-Methoxyphenyl (4-ethylphenoxy)acetate Coupling->Product Purification Recrystallization (EtOH/Hexane) Product->Purification

Figure 1: Convergent synthesis pathway. The acid intermediate is formed first, followed by Steglich esterification to ensure regio-selectivity.

Structure-Property Relationships

Understanding the why behind the numbers is crucial for application scientists.

The "Spacer" Effect

The


 group acts as a short, flexible spacer.
  • Enthalpic Consequence: It decouples the resonance between the two phenyl rings. This raises the internal energy compared to a fully conjugated system (like a stilbene), making the

    
     less negative (less stable).
    
  • Entropic Consequence: The rotational freedom of the

    
     group increases the entropy of the liquid phase, potentially lowering the melting point compared to a rigid ester analog.
    
Group Additivity Analysis

Using the Benson Group Increment Theory :

  • Base: 2 Benzene rings.[5]

  • Increments:

    • 
       (Aromatic C-H)
      
    • 
       (Aromatic-Alkyl connection)
      
    • 
       (Aromatic-Ether connection)
      
    • 
       (Ester group)
      
    • 
       (Alkane group)
      
    • 
       (Methyl group)
      
  • Result: The summation of these group values provides the theoretical

    
     listed in Section 2.1. Deviations from this value in experimental data often indicate steric strain or specific crystal packing forces (hydrogen bonding is absent here, but 
    
    
    
    stacking is significant).

References

  • Ribeiro da Silva, M. A. V., et al. (2000). Standard molar enthalpies of formation of ethyl (4-alkylphenoxy)acetates. Journal of Chemical Thermodynamics.

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243.

  • NIST Chemistry WebBook. Thermochemical Data of Organic Compounds.

  • Acree, W. E., & Chickos, J. S. (2010). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Journal of Physical and Chemical Reference Data.

Disclaimer: This guide is intended for research purposes. Synthesis and calorimetric experiments involve hazardous chemicals and high pressures; standard laboratory safety protocols (PPE, fume hoods, blast shields) must be observed.

Sources

Methodological & Application

Optimal reaction conditions for synthesizing 4-Methoxyphenyl (4-ethylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate

Abstract

This application note details the optimal reaction conditions for the synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate , a structural motif common in antioxidant research and agrochemical intermediates. Unlike aliphatic esters, this protocol addresses the specific nucleophilic challenges of phenols (4-methoxyphenol) by utilizing a Steglich Esterification strategy. This method avoids the harsh conditions of acid chlorides while ensuring high conversion rates (>85%) through the formation of an active


-acylisourea intermediate.

Chemical Strategy & Retrosynthesis

The target molecule is a phenolic ester . A common pitfall in synthesizing this class of compounds is attempting a standard Fischer Esterification (acid-catalyzed reflux). Phenols are significantly less nucleophilic than aliphatic alcohols due to resonance delocalization of the oxygen lone pair into the aromatic ring. Consequently, Fischer conditions often lead to poor yields and extensive purification burdens.

The Optimal Pathway:

  • Precursor Synthesis: Construction of the ether linkage via Williamson Ether Synthesis.

  • Coupling: Activation of the carboxylic acid using Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) to facilitate attack by the sterically and electronically deactivated phenol.

Retrosynthesis Target Target: 4-Methoxyphenyl (4-ethylphenoxy)acetate Disconnection Ester Bond Disconnection Target->Disconnection Retrosynthesis Acid (4-Ethylphenoxy)acetic acid (Nucleophilic Substitution Precursor) Disconnection->Acid Phenol 4-Methoxyphenol (Coupling Partner) Disconnection->Phenol Precursors 4-Ethylphenol + Chloroacetic Acid Acid->Precursors Williamson Ether Synthesis

Figure 1: Retrosynthetic analysis revealing the modular construction of the ether scaffold followed by ester coupling.

Critical Process Parameters (CPP)

To ensure reproducibility, the following parameters must be strictly controlled. The choice of coupling agent and catalyst stoichiometry is the primary driver of yield.

ParameterOptimal ConditionScientific Rationale
Solvent Dichloromethane (DCM), AnhydrousDCM provides excellent solubility for the organic reactants while precipitating the urea byproduct (DCU), driving the equilibrium forward.
Coupling Agent DCC (1.1 equiv)Forms the active

-acylisourea. EDC is a water-soluble alternative but DCC is often preferred for hydrophobic phenolic esters to maximize organic phase kinetics.
Catalyst DMAP (0.1 - 0.2 equiv)Crucial: Acts as an acyl-transfer agent. Without DMAP, the reaction with phenols is sluggish and prone to

-acylurea rearrangement (side product).
Temperature 0°C

23°C
Initiation at 0°C prevents runaway exotherms and minimizes racemization (if chiral centers were present) or decomposition.
Stoichiometry Acid (1.0) : Phenol (1.05)A slight excess of the phenol ensures complete consumption of the more complex acid intermediate.

Detailed Experimental Protocols

Phase A: Synthesis of (4-Ethylphenoxy)acetic acid

Note: If this intermediate is purchased commercially, proceed to Phase B.

  • Reagents: 4-Ethylphenol (12.2 g, 100 mmol), Chloroacetic acid (11.3 g, 120 mmol), NaOH (8.0 g, 200 mmol), Water (100 mL).

  • Procedure:

    • Dissolve 4-ethylphenol in 6M NaOH solution in a round-bottom flask.

    • Add chloroacetic acid solution dropwise.[1][2]

    • Reflux the mixture at 100°C for 3 hours.

    • Cool to room temperature and acidify with conc. HCl to pH ~2.

    • Observation: The product will precipitate as a white solid.[3]

    • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water. Dry in a vacuum oven.

    • Target Yield: >85%.[3][4]

Phase B: Steglich Esterification (The Coupling)

Safety Alert: DCC is a potent sensitizer. Wear gloves and handle in a fume hood.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Charge: Add (4-Ethylphenoxy)acetic acid (1.80 g, 10 mmol) and 4-Methoxyphenol (1.30 g, 10.5 mmol).

  • Solvation: Add anhydrous DCM (50 mL). Stir until dissolved.

  • Catalyst: Add DMAP (122 mg, 1.0 mmol).

  • Activation (Critical Step):

    • Cool the reaction mixture to 0°C using an ice bath.

    • Dissolve DCC (2.27 g, 11 mmol) in minimal DCM (5 mL).

    • Add the DCC solution dropwise over 10 minutes.

    • Mechanism:[2][5][6][7][8][9][10] You will observe the immediate precipitation of Dicyclohexylurea (DCU) as a white, cloudy suspension.

  • Reaction: Remove the ice bath after 30 minutes and allow to stir at room temperature (23°C) for 12–16 hours.

  • Workup:

    • Filtration: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the insoluble DCU byproduct.

    • Wash: Transfer filtrate to a separatory funnel. Wash sequentially with:

      • 0.5 M HCl (2 x 30 mL) – Removes DMAP.

      • Sat. NaHCO

        
         (2 x 30 mL) – Removes unreacted acid.
        
      • Brine (1 x 30 mL).

    • Drying: Dry organic layer over anhydrous MgSO

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Recrystallize from Hexane/Ethyl Acetate (or column chromatography if high purity is required, eluting with 10% EtOAc/Hexane).

Experimental Workflow & Mechanism

The following diagram illustrates the active catalytic cycle and the physical workflow for the isolation of the ester.

Workflow Start Start: Acid + Phenol in DCM Cool Cool to 0°C Add DMAP Start->Cool AddDCC Add DCC (Dropwise) Cool->AddDCC Stir Stir 16h (DCU Precipitates) AddDCC->Stir Filter Filter DCU (Solid Waste) Stir->Filter Suspension Wash Acid/Base Wash (Remove DMAP/Acid) Filter->Wash Filtrate Product Isolate Target Ester Wash->Product Organic Layer

Figure 2: Step-by-step bench workflow for the Steglich esterification process.

Quality Control & Validation

Confirm the structure using Proton NMR (


H-NMR). The key diagnostic signals confirm the formation of the ester bond and the presence of both aromatic rings.

Expected


H-NMR Data (400 MHz, CDCl

):
MoietyChemical Shift (

)
MultiplicityIntegrationAssignment
Aromatic (Phenol) 6.95 – 7.05Multiplet4H4-Methoxyphenyl ring protons
Aromatic (Acid) 6.85 – 7.15Multiplet4H4-Ethylphenoxy ring protons
O-CH

-CO
4.85 Singlet2HDiagnostic: Alpha-methylene (shifted downfield by ester)
O-CH

3.80Singlet3HMethoxy group
Ar-CH

-CH

2.60Quartet (

Hz)
2HEthyl methylene
Ar-CH

-CH

1.22Triplet (

Hz)
3HEthyl methyl

Validation Criteria:

  • Absence of Acid Proton: Disappearance of the broad singlet at >11 ppm (COOH).

  • Shift of Methylene: The O-CH

    
     peak typically shifts from ~4.6 ppm (in the acid) to ~4.85 ppm in the ester.
    

References

  • Steglich Esterification Mechanism: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[11] Angewandte Chemie International Edition, 1978 , 17(7), 522–524.

  • Williamson Ether Synthesis Protocols: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989 . (Standard reference for phenoxyacetic acid synthesis).

  • DCC/DMAP Coupling in Phenolic Esters: Haslam, E. "Recent Developments in Methods for the Esterification of Carboxylic Acids." Tetrahedron, 1980 , 36(17), 2409-2433.

Sources

Scalable Synthesis Routes for 4-Methoxyphenyl (4-ethylphenoxy)acetate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details scalable and industrially viable synthetic routes for the production of 4-Methoxyphenyl (4-ethylphenoxy)acetate, a compound of interest in pharmaceutical and materials science. We provide an in-depth analysis of a robust two-step synthetic pathway, encompassing the initial Williamson ether synthesis of the key intermediate, 4-ethylphenoxyacetic acid, followed by a comparative study of Fischer-Speier and Steglich esterification methods for the final product formation. This document furnishes detailed, step-by-step protocols, process optimization insights, and critical safety considerations essential for laboratory and pilot-plant scale synthesis. The methodologies presented are designed to be self-validating, with a focus on high yield, purity, and scalability.

Introduction and Strategic Overview

The synthesis of substituted phenoxyacetates is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to agrochemicals. 4-Methoxyphenyl (4-ethylphenoxy)acetate, with its distinct structural motifs, presents a valuable target for synthetic exploration. The strategic approach to its synthesis hinges on the efficient formation of an ether linkage and a subsequent ester bond. This guide elucidates a logical and scalable two-step synthetic strategy, designed to maximize yield and purity while ensuring operational safety and industrial applicability.

The chosen synthetic pathway is dissected into two primary stages:

  • Stage 1: Williamson Ether Synthesis of the pivotal intermediate, 4-ethylphenoxyacetic acid. This classic yet highly effective method provides a reliable foundation for the overall synthesis.

  • Stage 2: Esterification of 4-ethylphenoxyacetic acid with 4-methoxyphenol. We will explore and contrast two prominent esterification techniques: the acid-catalyzed Fischer-Speier esterification and the coupling agent-mediated Steglich esterification.

This dual-approach for the final step allows for flexibility based on available resources, desired purity profile, and scalability constraints.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. The initial step involves the formation of 4-ethylphenoxyacetic acid from 4-ethylphenol and chloroacetic acid. The subsequent esterification with 4-methoxyphenol yields the target molecule.

Synthesis_Overview cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Esterification 4-Ethylphenol 4-Ethylphenol 4-Ethylphenoxyacetic_Acid 4-Ethylphenoxyacetic Acid 4-Ethylphenol->4-Ethylphenoxyacetic_Acid NaOH, H2O, Heat Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->4-Ethylphenoxyacetic_Acid Final_Product 4-Methoxyphenyl (4-ethylphenoxy)acetate 4-Ethylphenoxyacetic_Acid->Final_Product Esterification Method 4-Methoxyphenol 4-Methoxyphenol 4-Methoxyphenol->Final_Product

Caption: Overall two-stage synthetic route for 4-Methoxyphenyl (4-ethylphenoxy)acetate.

Stage 1: Synthesis of 4-Ethylphenoxyacetic Acid via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 reaction between an alkoxide (in this case, a phenoxide) and an alkyl halide.[1][2] This method is highly reliable for producing the phenoxyacetic acid intermediate.

Underlying Principles and Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-ethylphenol using a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 4-ethylphenoxide. This phenoxide then undergoes a nucleophilic attack on the electrophilic carbon of chloroacetic acid, displacing the chloride leaving group. The use of a strong base is crucial for the quantitative formation of the phenoxide, driving the reaction towards completion.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Ethylphenol122.16100 g0.818
Sodium Hydroxide40.0065.5 g1.636
Chloroacetic Acid94.5077.3 g0.818
Deionized Water18.02500 mL-
Diethyl Ether74.12As needed-
6M Hydrochloric Acid-As needed-
5% Sodium Carbonate Solution-As needed-

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve 65.5 g of sodium hydroxide in 200 mL of deionized water.

  • Phenoxide Formation: To the stirred sodium hydroxide solution, add 100 g of 4-ethylphenol. The mixture will warm up as the phenoxide forms.

  • Addition of Chloroacetic Acid: In a separate beaker, dissolve 77.3 g of chloroacetic acid in 100 mL of deionized water. Carefully add this solution to the reaction mixture via the dropping funnel over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Acidification: After cooling to room temperature, transfer the reaction mixture to a 2 L beaker and acidify with 6M hydrochloric acid until the pH is approximately 1-2 (test with pH paper). A precipitate of 4-ethylphenoxyacetic acid will form.

  • Extraction: Cool the mixture in an ice bath to maximize precipitation. Filter the crude product and wash with cold water. For improved purity, the acidic aqueous mixture can be extracted with diethyl ether (3 x 200 mL). The combined organic extracts are then washed with water (2 x 100 mL) and brine (1 x 100 mL).

  • Purification: The crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield pure 4-ethylphenoxyacetic acid. Dry the purified product under vacuum.

Williamson_Ether_Synthesis cluster_workflow Williamson Ether Synthesis Workflow A Dissolve NaOH in Water B Add 4-Ethylphenol to form Phenoxide A->B C Add Chloroacetic Acid Solution B->C D Reflux for 2-3 hours C->D E Cool and Acidify with HCl D->E F Filter Crude Product E->F G Recrystallize from Water/Ethanol F->G H Dry Purified Product G->H

Caption: Workflow for the synthesis of 4-ethylphenoxyacetic acid.

Stage 2: Esterification of 4-Ethylphenoxyacetic Acid with 4-Methoxyphenol

The final step in the synthesis is the esterification of the prepared 4-ethylphenoxyacetic acid with 4-methoxyphenol. We present two scalable methods: the classic Fischer-Speier esterification and the milder Steglich esterification.

Method A: Fischer-Speier Esterification

This method involves the direct acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5][6] It is a cost-effective and straightforward approach, particularly suitable for large-scale production where the use of a large excess of one reactant is feasible to drive the equilibrium.

4.1.1. Rationale and Mechanistic Insight

The Fischer esterification is an equilibrium process.[3][5] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester and regenerate the acid catalyst. To achieve high yields, the equilibrium must be shifted towards the product side, which can be accomplished by using an excess of the alcohol or by removing water as it is formed.

4.1.2. Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Ethylphenoxyacetic Acid180.20100 g0.555
4-Methoxyphenol124.1482.7 g0.666
Concentrated Sulfuric Acid98.085 mL-
Toluene92.14500 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • Reaction Setup: To a 1 L round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add 100 g of 4-ethylphenoxyacetic acid, 82.7 g of 4-methoxyphenol, and 500 mL of toluene.

  • Catalyst Addition: Carefully add 5 mL of concentrated sulfuric acid to the stirred mixture.

  • Reaction and Water Removal: Heat the mixture to reflux. Water will be formed and collected in the Dean-Stark trap. Continue the reaction until no more water is collected (typically 4-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with water (2 x 100 mL), followed by saturated sodium bicarbonate solution (2 x 100 mL) to neutralize the acid catalyst, and finally with brine (1 x 100 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Method B: Steglich Esterification

The Steglich esterification offers a milder alternative to the Fischer method, proceeding at room temperature and avoiding the use of strong acids.[7] It utilizes a coupling agent, typically dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).

4.2.1. Rationale and Advantages for Scalability

This method is particularly advantageous for substrates that are sensitive to harsh acidic conditions. The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate is then readily attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP, to form the ester. The main byproduct, dicyclohexylurea (DCU), is a solid and can be easily removed by filtration, simplifying purification.

4.2.2. Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Ethylphenoxyacetic Acid180.20100 g0.555
4-Methoxyphenol124.1468.9 g0.555
Dicyclohexylcarbodiimide (DCC)206.33126 g0.611
4-Dimethylaminopyridine (DMAP)122.176.8 g0.055
Dichloromethane (DCM)84.931 L-
1M Hydrochloric Acid-As needed-

Procedure:

  • Reaction Setup: In a 2 L round-bottom flask, dissolve 100 g of 4-ethylphenoxyacetic acid, 68.9 g of 4-methoxyphenol, and 6.8 g of DMAP in 1 L of dry dichloromethane.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve 126 g of DCC in 200 mL of dry dichloromethane. Add the DCC solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup and Purification: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL), and brine (1 x 200 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization.

Esterification_Workflow cluster_fischer Fischer-Speier Esterification cluster_steglich Steglich Esterification F1 Combine Reactants and Toluene F2 Add H2SO4 Catalyst F1->F2 F3 Reflux with Dean-Stark Trap F2->F3 F4 Aqueous Workup F3->F4 F5 Isolate and Purify F4->F5 S1 Combine Reactants and DMAP in DCM S2 Add DCC at 0°C S1->S2 S3 Stir at Room Temperature S2->S3 S4 Filter DCU Byproduct S3->S4 S5 Aqueous Workup and Purification S4->S5

Caption: Comparative workflows for Fischer-Speier and Steglich esterification.

Comparative Analysis of Esterification Routes for Scalability

FeatureFischer-Speier EsterificationSteglich Esterification
Reagents Inexpensive (H₂SO₄)More expensive (DCC, DMAP)
Conditions Harsh (high temp, strong acid)Mild (room temperature)
Reaction Time Moderate (4-6 hours)Longer (12-24 hours)
Byproducts Water (removed by Dean-Stark)Dicyclohexylurea (solid, filtered)
Scalability Excellent, simple setupGood, but cost of reagents and waste disposal can be a factor
Substrate Scope Good for robust moleculesExcellent for sensitive molecules

For large-scale industrial production, the Fischer-Speier esterification is often more economically viable due to the low cost of the catalyst and the simplicity of the setup. However, for high-value products or substrates that are sensitive to acid and heat, the Steglich esterification provides a superior, albeit more costly, alternative.

Safety and Handling Precautions

All procedures should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • 4-Ethylphenol: Harmful if swallowed and causes skin irritation.[8][9] Avoid contact with skin and eyes.

  • 4-Methoxyphenol: May cause an allergic skin reaction and is harmful to aquatic life.[3][10] Avoid release to the environment.

  • Chloroacetic Acid: Toxic if swallowed, in contact with skin, or if inhaled.[7][11] Causes severe skin burns and eye damage.[7][11] Handle with extreme care.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

  • Sulfuric Acid: Corrosive. Causes severe skin burns and eye damage. Add slowly to other liquids to avoid splashing.

  • Dicyclohexylcarbodiimide (DCC): Toxic and a potent sensitizer. Avoid inhalation and contact with skin.

  • 4-Dimethylaminopyridine (DMAP): Toxic and corrosive. Handle with care.

  • Solvents (Diethyl Ether, Dichloromethane, Toluene): Flammable and/or volatile. Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate can be efficiently achieved on a scalable basis through a well-defined two-step process. The initial Williamson ether synthesis provides a reliable route to the key 4-ethylphenoxyacetic acid intermediate. The subsequent esterification can be tailored to specific laboratory or industrial needs, with the Fischer-Speier method offering a cost-effective solution for large-scale production and the Steglich method providing a milder alternative for sensitive applications. By following the detailed protocols and safety guidelines outlined in this guide, researchers and development professionals can confidently produce this valuable compound with high yield and purity.

References

  • Reddy, S. M., et al. (2020). Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator. Journal of Chemical and Pharmaceutical Research, 12(3), 10-14. [Link]

  • Synthesis and evaluation of esters obtained from phenols and phenoxyacetic acid with significant phytotoxic and cytogenotoxic activities. (2024). ResearchGate. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Chloroacetic acid. [Link]

  • Chemos GmbH & Co. KG. (2019, December 3). Safety Data Sheet: 4-Ethylphenol. [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 22 – The Fischer Esterification. [Link]

Sources

Application Note: Purification of 4-Methoxyphenyl (4-ethylphenoxy)acetate via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the purification of 4-Methoxyphenyl (4-ethylphenoxy)acetate (CAS: 51191-26-5), a representative phenolic ester intermediate.[1] Due to the presence of two aromatic systems linked by an ester and an ether motif, this compound exhibits specific retention behaviors on silica gel.[1]

The primary challenge in purifying this compound lies in separating the neutral ester product from unreacted phenolic starting materials (4-methoxyphenol) and acidic precursors (4-ethylphenoxyacetic acid), which often possess similar retention factors (Rf) in standard binary solvent systems.[1] This guide provides a rigorous, self-validating workflow using flash column chromatography, supported by TLC optimization and mechanistic insights.

Chemical Context & Impurity Profile[1][2][3][4][5][6]

To design an effective separation, one must understand the molecular interactions at play.

Target Molecule Properties[1]
  • Compound: 4-Methoxyphenyl (4-ethylphenoxy)acetate[1][2]

  • Molecular Formula: C₁₇H₁₈O₄[1]

  • Molecular Weight: 286.32 g/mol [1]

  • Functionality:

    • Ester Linkage: Moderately polar hydrogen bond acceptor.[1]

    • Ether Linkage: Weakly polar.[1]

    • Aromatic Rings: UV active (strong absorption at 254 nm).[1]

  • Predicted Physical State: White to off-white solid or viscous oil.[1]

Impurity Analysis (The "Why" Behind the Protocol)

Assuming a standard Steglich esterification or Acid Chloride synthesis, the crude mixture likely contains:

ComponentStructure/TypeInteraction with Silica (SiO₂)Predicted Elution Order
Non-polar Byproducts Hydrocarbons/Silyl ethersWeak van der Waals1 (Fastest)
Target Ester 4-Methoxyphenyl (4-ethylphenoxy)acetate Dipole-Dipole / H-Bond Acceptor 2 (Intermediate)
4-Methoxyphenol Unreacted Starting MaterialH-Bond Donor (Phenolic -OH)3 (Slow/Tailing)
4-Ethylphenoxyacetic acid Unreacted Starting MaterialStrong H-Bond Donor/Acceptor4 (Retained/Streaking)

Key Insight: The phenolic impurity (4-methoxyphenol) is the critical separation target. Its hydroxyl group interacts strongly with the silanols on the silica surface, but at high loads, it can "tail" into the ester fraction.[1]

Pre-Purification: TLC Method Development

Before committing the crude material to the column, the mobile phase must be optimized using Thin Layer Chromatography (TLC).[1]

Visualization Strategy

Since the target lacks extensive conjugation beyond the benzene rings, standard UV is sufficient, but chemical stains provide specificity.[1]

  • Primary: UV Lamp @ 254 nm (Dark spots on green fluorescent background).[1][3]

  • Secondary (Confirmation): p-Anisaldehyde Stain .

    • Mechanism:[1][3] Reacts with nucleophilic sites on the aromatic rings under heat.[1]

    • Result: Esters typically stain distinctively (often blue/purple) compared to free phenols (often red/brown).[1]

Solvent System Optimization

Test the following solvent systems on Silica Gel 60 F₂₅₄ plates:

  • 100% Hexanes: Check for non-polar impurities (Rf > 0.8).[1]

  • 10% Ethyl Acetate (EtOAc) in Hexanes: Target Rf ~ 0.2–0.3.

  • 20% EtOAc in Hexanes: Target Rf ~ 0.5–0.6.

Acceptance Criteria: The target ester should have an Rf of 0.35 ± 0.05 .[1]

  • If Rf > 0.5: The solvent is too strong; product will elute with non-polar impurities.[1]

  • If Rf < 0.2: Band broadening will occur; elution will consume excessive solvent.[1]

Recommended Starting Gradient: 5% EtOAc/Hexane to 25% EtOAc/Hexane.[1]

Detailed Protocol: Flash Column Chromatography[1]

Materials
  • Stationary Phase: Silica Gel 60 (40–63 µm particle size).[1]

  • Column Dimensions: Calculate based on crude mass (Ratio 1:30 to 1:50 silica-to-sample).

    • Example: For 1.0 g crude, use ~30–50 g silica.[1]

  • Mobile Phase A: n-Hexane (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc).[1]

Step-by-Step Procedure
Step 1: Column Packing (Slurry Method)[1]
  • Suspend the required amount of Silica Gel 60 in Mobile Phase A (Hexane).[1]

  • Pour the slurry into the column in one continuous motion to prevent layering.[1]

  • Flush with 2 column volumes (CV) of Hexane to pack the bed tightly.[1]

  • Critical: Ensure the solvent level never drops below the top of the sand/silica bed.[1]

Step 2: Sample Loading (Dry Loading Recommended)

Rationale: The target ester has limited solubility in pure hexane.[1] Liquid loading with DCM or EtOAc can disrupt the band origin (solvent effect).[1]

  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).[1]

  • Add Celite 545 or Silica Gel (1:2 ratio by weight relative to crude).[1]

  • Evaporate the solvent under reduced pressure (Rotovap) until a free-flowing powder remains.

  • Carefully pour the powder onto the top of the packed column bed.[1]

  • Add a generic layer of sand (approx. 1 cm) on top to protect the bed.[1]

Step 3: Elution Gradient

Run the column using the following gradient profile (based on 1g scale):

Volume (CV)% EtOAc in HexanePurpose
1–30%Elute non-polar grease/impurities.
4–105%Condition column; move product slowly.[1]
11–2510% → 15%Elute Target Ester.
26–3520% → 30%Elute 4-Methoxyphenol impurity.
36+50% + 1% AcOHFlush Acidic impurities (if recovery needed).[1]
Step 4: Fraction Collection[1]
  • Collect fractions of approximately 10–15 mL (for a 20-30mm diameter column).

  • Spot every 3rd fraction on a TLC plate.

  • Visualize with UV and p-Anisaldehyde.[1][4]

  • Pool fractions that show a single spot at the target Rf. Avoid "shoulder" fractions that may contain trace phenols.[1]

Logic & Workflow Visualization

The following diagram illustrates the decision matrix and separation logic for this purification.

PurificationWorkflow cluster_Column Flash Chromatography (Gradient Elution) Start Crude Reaction Mixture TLC TLC Method Development (Target Rf ~ 0.35) Start->TLC Load Dry Loading (Silica/Celite + Crude) TLC->Load Optimal Solvent Found HexaneWash 100% Hexane Wash (Elutes Non-polars) Load->HexaneWash Gradient1 5-15% EtOAc Gradient (Target Elution) HexaneWash->Gradient1 Gradient2 >20% EtOAc Gradient (Phenol Elution) Gradient1->Gradient2 Analysis Fraction Analysis (TLC/NMR) Gradient1->Analysis Collect Fractions Gradient2->Analysis Discard/Recycle Final Pure 4-Methoxyphenyl (4-ethylphenoxy)acetate Analysis->Final Single Spot Confirmed

Figure 1: Purification workflow emphasizing the gradient strategy to separate the target ester from polar phenolic impurities.

Post-Purification Analysis & Validation

Quality Control Criteria

After evaporating the combined fractions, validate purity using the following metrics:

  • 1H NMR (CDCl₃):

    • Check for the disappearance of the phenolic -OH singlet (typically broad, >5.0 ppm).[1]

    • Verify the integration ratio of the Ethyl group (triplet ~1.2 ppm, quartet ~2.6 ppm) to the Methoxy group (singlet ~3.8 ppm).[1]

    • Diagnostic: The methylene protons (-O-CH₂-CO-) should appear as a sharp singlet around 4.6–4.8 ppm.[1]

  • HPLC Purity: >98% (Area under curve at 254 nm).[1]

Troubleshooting Common Issues
ObservationRoot CauseCorrective Action
Product streaks on TLC Residual acid content.Add 0.1% Triethylamine to the mobile phase (neutralizes acidity).[1]
Co-elution with Phenol Mobile phase too polar.[1]Reduce gradient slope (e.g., hold at 10% EtOAc longer). Switch to Toluene/EtOAc system.
Poor recovery Product crystallized on column.Ensure solubility; use a slightly higher polarity or warm the column jacket (rarely needed).[1]

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[1] Link

  • BenchChem. (2025).[1][5] General Protocols for Purification of Phenyl Esters. Retrieved from BenchChem Database.[1] Link[1]

  • Reich, H. J. (2023).[1] TLC Stains and Visualization. University of Wisconsin-Madison Chemistry.[1] Link

  • ThermoFisher Scientific. (2024).[1] Column Care and Method Development for Phenyl Phases. Link

  • Aronis. (2024).[1] Compound Datasheet: 4-Methoxyphenyl (4-ethylphenoxy)acetate. Link

Sources

Troubleshooting & Optimization

Technical Support: Troubleshooting 4-Methoxyphenyl (4-ethylphenoxy)acetate Production

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a Tier 3 Technical Support resource for researchers encountering purity issues in the synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate . The content is structured to diagnose, resolve, and prevent common failure modes associated with phenyl ester formation.

Case ID: Phenyl-Ester-004-Et Target Molecule: 4-Methoxyphenyl (4-ethylphenoxy)acetate Reaction Class: Phenolic Esterification (Steglich / Acid Chloride)[1]

Core Reaction Logic & Failure Analysis

The synthesis involves coupling (4-ethylphenoxy)acetic acid (Acid) with 4-methoxyphenol (Phenol).[1] Unlike aliphatic alcohols, phenols are poor nucleophiles due to steric bulk and electronic delocalization.[1] This sluggishness leads to specific impurities that degrade final purity.

Reaction Scheme

The following diagram illustrates the primary pathway and the competing side-reactions responsible for low purity.

ReactionPathway Start Reagents: (4-Ethylphenoxy)acetic acid + 4-Methoxyphenol Inter Intermediate: O-Acylisourea (Activated Acid) Start->Inter DCC/DMAP Activation Impurity3 Impurity C: Quinones (Oxidized Phenol) Start->Impurity3 Air/Light Oxidation Product Target Product: 4-Methoxyphenyl (4-ethylphenoxy)acetate Inter->Product Fast Attack (Ideal) Impurity1 Impurity A: N-Acylurea (Rearrangement) Inter->Impurity1 Slow Attack (Rearrangement) Impurity2 Impurity B: DCU (Urea Byproduct) Inter->Impurity2 Stoichiometric Byproduct

Figure 1: Reaction pathway showing the competition between product formation and N-acylurea rearrangement, a common cause of low purity in phenolic couplings.[1]

Diagnostic Q&A: Identifying the Impurity

Q1: My crude product is a sticky oil that refuses to crystallize, even though the literature says it should be a solid. Why? Diagnosis: You likely have N-acylurea contamination .[1] Technical Explanation: In DCC couplings, if the phenol is too slow to attack the activated O-acylisourea intermediate, the intermediate rearranges into a thermodynamically stable N-acylurea. This byproduct is chemically inert and often an oil or waxy solid that inhibits the crystallization of your main product. Immediate Fix: Switch solvents.[1] N-acylureas are often more soluble in ether than the product. Triturate the crude oil with cold diethyl ether or hexanes. If the product precipitates, filter it.[1][2] If not, you must use column chromatography (Silica, Hexane:EtOAc 9:1 to 8:[1]2) as recrystallization will fail.[1]

Q2: I see a persistent fine white powder that passes through filter paper and contaminates my NMR spectra (multiplet at ~1.0-2.0 ppm). Diagnosis: Residual Dicyclohexylurea (DCU) . Technical Explanation: DCU is the stoichiometric byproduct of DCC. While mostly insoluble, trace amounts (approx. 10-20 mg/L) remain soluble in DCM and EtOAc, co-crystallizing with your ester.[1] Immediate Fix:

  • Solvent Swap: Dissolve crude in minimal Acetone or Acetonitrile and chill to -20°C for 4 hours. DCU is virtually insoluble in cold acetonitrile. Filter the precipitate.

  • Chemical Wash: If the ester is stable, dissolve in DCM and wash with 0.1 M HCl. This does not remove DCU but helps remove unreacted DMAP/DCC.

  • Prevention: Use EDC·HCl (water-soluble carbodiimide) instead of DCC for future batches.[1]

Q3: The product has a pink or brownish hue. Diagnosis: Oxidation of 4-Methoxyphenol . Technical Explanation: Electron-rich phenols like 4-methoxyphenol are prone to air oxidation, forming quinones (colored species).[1] This happens if the reaction is run without an inert atmosphere or if the excess phenol is not removed during workup. Immediate Fix:

  • Dissolve the product in EtOAc.[2]

  • Wash with 10% Sodium Metabisulfite (Na₂S₂O₅) or Sodium Thiosulfate solution.[1] This reduces colored quinones back to water-soluble hydroquinones.

  • Follow with a dilute NaOH wash (0.5 M) to remove the free phenol (Caution: Do not prolong contact to avoid ester hydrolysis).[1]

Optimized Protocols

To ensure high purity (>98%), choose the protocol based on your available reagents.[1] Method A is recommended for highest purity; Method B is more convenient but requires careful purification.

Method A: Acid Chloride Route (Recommended for Purity)

Eliminates urea byproducts entirely.[1]

  • Activation : Suspend 1.0 eq of (4-ethylphenoxy)acetic acid in dry DCM. Add 1.2 eq Oxalyl Chloride and 2 drops of DMF (catalyst). Stir until gas evolution ceases (1-2 h). Evaporate solvent to remove excess oxalyl chloride.

  • Coupling : Redissolve the acid chloride residue in dry DCM.

  • Addition : Add 1.0 eq 4-methoxyphenol and 1.1 eq Triethylamine (TEA) (or Pyridine) dropwise at 0°C.

  • Workup : Stir 2 h at RT. Wash organic layer with:

    • 1N HCl (removes amine salts).[1]

    • Sat. NaHCO₃ (removes unreacted acid).[1]

    • 0.5N NaOH (removes unreacted phenol - Critical Step ).[1]

    • Brine.[1][3]

  • Result : High purity ester upon evaporation.[1][3]

Method B: Modified Steglich Esterification (DCC)

Use if Acid Chloride sensitive.[1]

  • Mix : Dissolve 1.0 eq Acid and 1.1 eq Phenol in DCM (Anhydrous).

  • Catalyst : Add 0.1 eq DMAP .[1]

  • Coupling : Cool to 0°C. Add 1.1 eq DCC dissolved in minimal DCM dropwise.

  • Reaction : Allow to warm to RT overnight.

  • DCU Removal (The "Freeze-Out" Method) :

    • Filter the reaction mixture through Celite.

    • Evaporate DCM.[1]

    • Redissolve residue in cold Acetonitrile or Acetone .

    • Store in freezer (-20°C) for 2 hours.

    • Filter again to remove precipitated DCU.[1]

  • Purification : Recrystallize from Ethanol/Water or Hexane/EtOAc.[1]

Purification & Data Reference
Solvent Selection for Recrystallization

Based on the polarity of the phenyl ester, the following solvent systems are validated for purification.

Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)Impurity Clearance
Ethanol / Water 90:10HighLowExcellent for removing unreacted phenol.[1]
Hexane / EtOAc 80:20ModerateLowGood for removing non-polar impurities.
Toluene 100%HighModerateBest for large scale; removes DCU poorly.
Acetonitrile 100%HighLowBest for removing DCU.
Troubleshooting Logic Tree

Follow this flow to determine the next step for your crude material.

TroubleshootingFlow Start Crude Product Analysis CheckState Physical State? Start->CheckState Solid Solid CheckState->Solid Oil Oil / Sticky Gum CheckState->Oil CheckNMR 1H NMR Check Solid->CheckNMR CheckTLC TLC Check Oil->CheckTLC DCUPeak Multiplet at 1.2 ppm? (DCU) CheckNMR->DCUPeak PhenolPeak Aromatic OH signal? (Unreacted Phenol) CheckNMR->PhenolPeak Action3 Column Chromatography (Silica) CheckTLC->Action3 Multiple Spots Action1 Recrystallize from Cold Acetonitrile DCUPeak->Action1 Yes Action2 Wash DCM soln with 0.5N NaOH PhenolPeak->Action2 Yes

Figure 2: Decision matrix for purification based on physical state and spectral data.

References
  • Steglich Esterification Mechanism & Byproducts : Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1]

  • Removal of Urea Byproducts : Sheehan, J. C., & Hess, G. P. (1955).[1] A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.[1] Link[1]

  • Purification of Phenyl Esters : Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of aryl esters).

  • DCC Coupling Troubleshooting : University of Rochester. (n.d.). Workup: DCC Coupling. Not Voodoo. Link

Sources

Technical Support Center: Overcoming Solubility Issues with 4-Methoxyphenyl (4-ethylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 4-Methoxyphenyl (4-ethylphenoxy)acetate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your experimental decisions. This guide is structured to provide immediate troubleshooting solutions and to build a deeper understanding of advanced formulation strategies for this and other poorly soluble compounds.

Understanding the Challenge: The Physicochemical Profile of 4-Methoxyphenyl (4-ethylphenoxy)acetate

4-Methoxyphenyl (4-ethylphenoxy)acetate possesses a chemical structure characterized by aromatic rings and an ester functional group. While specific experimental solubility data for this compound is not widely published, its structural similarity to other aromatic esters, such as ethyl 4-methoxyphenylacetate (estimated water solubility of 253.9 mg/L at 25 °C), suggests it is likely to be poorly soluble in aqueous media.[1][2] The presence of the bulky, hydrophobic 4-ethylphenoxy group further contributes to its low aqueous solubility. This inherent hydrophobicity is a common challenge in drug discovery and development, as adequate solubility is often a prerequisite for assessing biological activity and achieving therapeutic efficacy.[3][4]

Troubleshooting Guide: A First-Response Framework

This section is designed to provide rapid, actionable solutions to common solubility problems encountered in the laboratory.

Q1: My 4-Methoxyphenyl (4-ethylphenoxy)acetate is not dissolving in my aqueous buffer. What should I do first?

A1: Direct dissolution of hydrophobic compounds in aqueous buffers is often unsuccessful.[5] The first step is to prepare a concentrated stock solution in an appropriate organic solvent.

Recommended Initial Solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and versatile aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[6]

  • Ethanol: A water-miscible organic solvent that is often well-tolerated in biological assays.[]

Step-by-Step Protocol for Stock Solution Preparation:

  • Weigh the Compound: Accurately weigh a precise amount of 4-Methoxyphenyl (4-ethylphenoxy)acetate.

  • Calculate Solvent Volume: Determine the volume of organic solvent required to achieve your desired stock concentration (e.g., 10 mM, 20 mM).

  • Dissolution: Add the solvent to the compound.

  • Solubilization: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. A clear solution indicates complete dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous experimental medium. What's happening and how can I fix it?

A2: This is a common phenomenon known as "precipitation upon dilution" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The organic solvent from the stock solution is diluted, reducing its ability to keep the hydrophobic compound in solution.

Here's a troubleshooting workflow to address this issue:

G start Precipitation Observed Upon Dilution lower_conc Lower the Final Working Concentration start->lower_conc Is the concentration essential? increase_cosolvent Increase Co-solvent Percentage (e.g., DMSO <1%) lower_conc->increase_cosolvent No success Clear Solution (Proceed with Experiment) lower_conc->success Yes use_surfactant Incorporate a Biocompatible Surfactant (e.g., Tween® 80) increase_cosolvent->use_surfactant No increase_cosolvent->success Yes cyclodextrin Utilize a Solubilizing Excipient (e.g., Cyclodextrin) use_surfactant->cyclodextrin No use_surfactant->success Yes cyclodextrin->success Yes fail Precipitation Persists (Consider Advanced Formulation) cyclodextrin->fail No

Caption: Troubleshooting workflow for precipitation upon dilution.

Detailed Explanation of Troubleshooting Steps:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.1% to 0.5% DMSO) can help maintain solubility.[9] However, be mindful that high concentrations of organic solvents can affect cellular viability or enzyme activity.

  • Incorporate a Surfactant: Surfactants are amphiphilic molecules that can form micelles to encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.[10][11] For cell-based assays, non-ionic, biocompatible surfactants are preferred.

    • Commonly Used Surfactants: Polysorbate 80 (Tween® 80), Pluronic® F-68.

    • Protocol: Prepare your aqueous medium with a low concentration of the surfactant (e.g., 0.01-0.1%) before adding the compound's stock solution.

  • Utilize a Solubilizing Excipient: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can form inclusion complexes with hydrophobic molecules, effectively "hiding" them from the aqueous environment and enhancing their solubility.[13][14][15]

    • Commonly Used Cyclodextrins: β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[6][12]

    • Protocol: Dissolve the cyclodextrin in your aqueous buffer before adding the stock solution of your compound. The optimal ratio of compound to cyclodextrin should be determined empirically.

Advanced Formulation Strategies

For applications requiring higher concentrations or for in vivo studies, more advanced formulation strategies may be necessary.

Co-solvent Systems

A co-solvent system involves using a mixture of water and one or more water-miscible organic solvents to increase the solubility of a poorly soluble drug.[16][17][18] The principle behind this is the reduction of the overall polarity of the solvent system, which makes it more favorable for dissolving hydrophobic compounds.[]

Co-solventTypical Concentration Range in FormulationsKey Properties
Propylene Glycol (PG) 10-60%A commonly used, low-toxicity solvent.
Polyethylene Glycol 400 (PEG 400) 20-70%A non-volatile, low-toxicity polymer.[19]
Ethanol 5-40%A volatile solvent; its use may be limited by potential for irritation.
Glycerin 10-50%A viscous, non-toxic solvent.

Table 1: Common Co-solvents for Pharmaceutical Formulations.

Surfactant-Based Formulations

Surfactants can be used to create various drug delivery systems, such as micellar solutions and self-emulsifying drug delivery systems (SEDDS).[20][21][22] These systems can significantly enhance the oral bioavailability of poorly soluble drugs.

G cluster_micelle Micelle in Aqueous Solution drug Hydrophobic Drug s1 Surfactant (Hydrophilic Head) s2 Surfactant (Hydrophilic Head) s3 Surfactant (Hydrophilic Head) s4 Surfactant (Hydrophilic Head) s5 Surfactant (Hydrophilic Head) s6 Surfactant (Hydrophilic Head) s7 Surfactant (Hydrophilic Head) s8 Surfactant (Hydrophilic Head) t1 s1->t1 t2 s2->t2 t3 s3->t3 t4 s4->t4 t5 s5->t5 t6 s6->t6 t7 s7->t7 t8 s8->t8

Caption: Diagram of a drug-loaded surfactant micelle.

Amorphous Solid Dispersions (ASDs)

Crystalline solids have a highly ordered molecular structure that requires a significant amount of energy to break, leading to low solubility.[23] Amorphous forms, on the other hand, are in a higher energy, disordered state and tend to dissolve more readily.[24][25] Amorphous solid dispersions (ASDs) are formulations where the drug is dispersed in its amorphous form within a polymer matrix.[4][26] This is a powerful technique for enhancing the solubility and dissolution rate of poorly soluble drugs.[27][28]

Methods for Preparing ASDs:

  • Spray Drying: A solution of the drug and a polymer is rapidly dried to form amorphous particles.[4][13]

  • Hot-Melt Extrusion: The drug and polymer are mixed and heated to form a molten mass, which is then cooled to form an amorphous solid.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 4-Methoxyphenyl (4-ethylphenoxy)acetate? A1: As a solid, store it in a tightly sealed container at room temperature, protected from light and moisture. Stock solutions in organic solvents should be stored in small aliquots at -20°C or -80°C.[8]

Q2: Can I heat the solution to improve solubility? A2: Gentle heating can sometimes increase the rate of dissolution. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. The thermal stability of 4-Methoxyphenyl (4-ethylphenoxy)acetate should be determined before using heat as a routine solubilization method.

Q3: Are there any specific safety precautions I should take when handling this compound? A3: As with any chemical, standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Cosolvent - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Retrieved February 15, 2026, from [Link]

  • An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. (n.d.). Retrieved February 15, 2026, from [Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences. (n.d.). Retrieved February 15, 2026, from [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. (2015). International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solubility enhancement techniques: A comprehensive review. (2023). GSC Biological and Pharmaceutical Sciences, 22(3), 209–218.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs - IJPPR. (2025). International Journal of Pharmaceutical and Phytopharmacological Research, 15(1), 1-11.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Retrieved February 15, 2026, from [Link]

  • Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs. (2015). International Journal of Pharmacy and Pharmaceutical Sciences, 7(10), 1-7.
  • Drug Solubility: Importance and Enhancement Techniques - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Recent Technologies for Amorphization of Poorly Water-Soluble Drugs - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Amorphization of Poorly Water-Soluble Drugs - Encyclopedia.pub. (2021). Retrieved February 15, 2026, from [Link]

  • Surfactant-assisted controlled release of hydrophobic drugs using anionic surfactant templated mesoporous silica nanoparticles - PubMed. (2011).
  • WO1995024893A1 - Delivery systems for hydrophobic drugs - Google Patents. (n.d.).
  • Surfactant-based drug delivery systems for cancer therapy: Advances, challenges, and future perspectives - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • CA2965157A1 - Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation - Google Patents. (n.d.).
  • Surfactant-Enabled Nanocarriers in Breast Cancer Therapy: Targeted Delivery and Multidrug Resistance Reversal - MDPI. (2025). Pharmaceutics, 17(6), 1-24.
  • US20160235677A1 - Method of converting a crystalline compound to an amorphous compound, method of increasing the solubility of a crystalline compound in a biorelevant fluid, and nanoparticles that achieve supersaturation - Google Patents. (n.d.).
  • Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates - IQPC. (n.d.). Retrieved February 15, 2026, from [Link]

  • ethyl 4-methoxyphenyl acetate, 14062-18-1 - The Good Scents Company. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solubilizing Excipients in Oral and Injectable Formulations - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Ethyl 4-methoxyphenylacetate | C11H14O3 | CID 84174 - PubChem - NIH. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4-methoxyphenyl acetate - Stenutz. (n.d.). Retrieved February 15, 2026, from [Link]

  • Solubilizer Excipients - CD Formulation. (n.d.). Retrieved February 15, 2026, from [Link]

  • Excipients | Pharmlabs. (n.d.). Retrieved February 15, 2026, from [Link]

  • Phenol, 4-methoxy-, acetate - Cheméo. (n.d.). Retrieved February 15, 2026, from [Link]

  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024). Retrieved February 15, 2026, from [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Retrieved February 15, 2026, from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology, 46(11).
  • Enhancing solubility with novel excipients - Manufacturing Chemist. (2025). Retrieved February 15, 2026, from [Link]

  • (4-methoxyphenyl) acetate - Optional[Raman] - Spectrum - SpectraBase. (n.d.). Retrieved February 15, 2026, from [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. (2021). Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Crystallization Protocol for 4-Methoxyphenyl (4-ethylphenoxy)acetate

[1]

Ticket ID: CRYST-4MP-EPA-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division[1]

Executive Summary & Compound Profile

Subject: 4-Methoxyphenyl (4-ethylphenoxy)acetate Molecular Characteristics: This molecule consists of two aromatic rings linked by a flexible ester/ether chain.[1] Key Challenge: The structural flexibility and asymmetry of the 4-ethyl and 4-methoxy substituents often depress the melting point and increase the metastable zone width (MSZW).[1] This leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystal nucleation.[1][2][3]

Primary Failure Modes:

  • Oiling Out: The solution turns milky or forms a viscous bottom layer instead of crystals.[2][4]

  • Stable Supersaturation: The solution remains clear indefinitely despite cooling.

  • Glass Formation: The oil hardens into an amorphous glass upon solvent removal.

Diagnostic Workflow (Triage)

Before attempting a new crystallization, determine the thermodynamic state of your material.[1]

Experiment A: The "Freezer Test" (Mandatory)

Goal: Confirm the material is solid at room temperature.[1]

  • Dissolve 50 mg of crude material in 0.5 mL of Diethyl Ether or DCM.

  • Evaporate to dryness using a rotary evaporator (do not heat above 30°C).

  • Place the resulting oil/gum in a freezer (-20°C) for 24 hours.

  • Result:

    • Remains Liquid: The material may be a liquid at room temperature or has significant impurities lowering the MP. Action: Perform Column Chromatography.

    • Solidifies: The material is crystallizable. Action: Proceed to Phase 3.

Troubleshooting Guides (FAQs)

Issue 1: "My solution turns milky/cloudy, then separates into an oil."

Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1][2][3][5][6] Mechanism: You have entered the "spinodal decomposition" region of the phase diagram. This occurs when the crystallization temperature (

1

Protocol: The "Oiling Out" Recovery Do not discard the oil. It is often purer than the supernatant.[1]

  • Re-dissolution: Heat the mixture until the oil redissolves (the solution becomes clear).

  • Solvent Adjustment: Add 10-20% more of the good solvent (the one dissolving your compound).[1]

  • Seeding (Critical):

    • Cool the solution slowly until it is just above the temperature where it previously oiled out.

    • Add seed crystals (if available) or scratch the glass surface.[1]

    • Note: If you lack seeds, use the "Freezer Test" solid from Experiment A.[1]

  • Isothermal Aging: Hold the temperature constant. Do not cool further until a visible suspension of white solids replaces the oil droplets.

Issue 2: "The solution stays clear even at -20°C."

Diagnosis: Kinetic entrapment (High metastable zone width).[1] Mechanism: The energy barrier for nucleation is too high. The molecule is flexible and struggles to lock into a lattice.

Protocol: Anti-Solvent Vapor Diffusion This method generates supersaturation extremely slowly, bypassing the kinetic shock that causes oiling.[1]

  • Dissolve 100 mg of compound in 0.5 mL of a good solvent (e.g., Ethyl Acetate or Acetone) in a small vial (Vial A).

  • Place Vial A (uncapped) inside a larger jar (Jar B).

  • Add 5-10 mL of anti-solvent (e.g., Pentane or Hexane) into the bottom of Jar B.[1]

  • Seal Jar B tightly.

  • Wait: Allow to stand undisturbed for 3-7 days. The pentane vapors will slowly diffuse into the ethyl acetate, lowering solubility gradually.[1]

Solvent Selection Data

For phenoxyacetate esters, polarity matching is critical.[1] Use this table to select solvent pairs.

Solvent TypeSpecific SolventRoleComments
Good Solvent Ethyl AcetatePrimaryExcellent for initial dissolution.[1] Moderate evaporation rate.[1]
Good Solvent Ethanol / IPAPrimaryGood for hydrogen bonding, but may encourage solvolysis if heated too long.[1]
Good Solvent AcetonePrimaryHigh solubility, but evaporates fast (risk of crusting).[1]
Anti-Solvent n-HeptaneSecondaryPreferred over Hexane (higher BP allows for better thermal control).[1]
Anti-Solvent WaterSecondaryAvoid. Often causes immediate oiling due to high polarity difference.[1]
Anti-Solvent Diethyl EtherSecondaryGood for vapor diffusion (see Issue 2).[1]

Master Crystallization Workflow

The following diagram outlines the logical decision path for crystallizing difficult aromatic esters.

CrystallizationWorkflowStartCrude Material(4-Methoxyphenyl (4-ethylphenoxy)acetate)CheckPurityCheck Purity (TLC/HPLC)Is it >90%?Start->CheckPurityPurifyPerform Column ChromatographyCheckPurity->PurifyNo (<90%)SolventScreenSolvent Screen:Dissolve in min. vol. hot EtOAcCheckPurity->SolventScreenYes (>90%)Purify->SolventScreenCoolingSlow Cooling to RTSolventScreen->CoolingObservationObserve ResultCooling->ObservationOilingOutResult: Oiling Out(Liquid Droplets)Observation->OilingOutDropletsClearSolnResult: Clear Solution(No solids)Observation->ClearSolnNothingCrystalsResult: Crystals FormedObservation->CrystalsSolidsRemedyOilRemedy:1. Reheat to clear2. Add Seed Crystals3. Hold temp (Isothermal)OilingOut->RemedyOilRemedyClearRemedy:1. Vapor Diffusion (EtOAc/Pentane)2. Scratch glass surfaceClearSoln->RemedyClearHarvestHarvest & Wash(Cold Heptane)Crystals->HarvestRemedyOil->ObservationRetryRemedyClear->ObservationWait 3 days

Caption: Logical workflow for handling crystallization failures. Blue nodes indicate decision points; Red indicates failure modes; Green indicates success.[1]

Advanced Protocol: Temperature Cycling

If isothermal methods fail, use Temperature Cycling to ripen the oil droplets into crystals.[1]

  • Prepare Slurry: Create a mixture where the material has oiled out (e.g., in Ethanol/Water or EtOAc/Heptane).[1]

  • Cycle:

    • Heat to

      
       (e.g., 50°C) for 30 minutes (Oil phase dissolves or becomes less viscous).
      
    • Cool to

      
       (e.g., 20°C) over 2 hours.
      
    • Repeat this cycle 3-5 times.

  • Theory: Repeated heating/cooling helps dissolve the unstable amorphous/oil phase and redeposit the molecules onto any stable nuclei that form, effectively "pumping" the material from the oil phase to the crystal phase (Ostwald Ripening).[1]

References

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility and supersaturation theory).

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. Link[1]

  • Derdour, L. (2010).[1] "Oiling Out in Crystallization: Mechanisms and Process Control". Chemical Engineering Research and Design. (Explains the thermodynamics of LLPS).

  • Veverka, M., et al. (2013).[1] "Crystallization of Esters: Practical Guides". Organic Process Research & Development. (General reference for ester crystallization behaviors).

  • PubChem. (2025).[1][7][8] Ethyl 4-methoxyphenylacetate Compound Summary. National Library of Medicine. Link (Used for structural analog property estimation).[1]

Controlling moisture sensitivity in 4-Methoxyphenyl (4-ethylphenoxy)acetate handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methoxyphenyl (4-ethylphenoxy)acetate

Welcome to the technical support center for 4-Methoxyphenyl (4-ethylphenoxy)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling this moisture-sensitive compound. Our goal is to equip you with the knowledge to prevent degradation, troubleshoot common issues, and ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of 4-Methoxyphenyl (4-ethylphenoxy)acetate.

Q1: What makes 4-Methoxyphenyl (4-ethylphenoxy)acetate sensitive to moisture?

A1: The primary point of vulnerability in the 4-Methoxyphenyl (4-ethylphenoxy)acetate molecule is its ester functional group (-COO-). In the presence of water, esters can undergo a chemical reaction called hydrolysis. This reaction breaks the ester bond, cleaving the molecule into its constituent carboxylic acid (4-ethylphenoxyacetic acid) and alcohol (4-methoxyphenol).[1][2][3][4] This degradation is often accelerated by the presence of acidic or basic catalysts.[1][2] Because atmospheric humidity provides a ready source of water, careful handling is essential to prevent unintended degradation of the compound.

Q2: How can I visually identify if my sample of 4-Methoxyphenyl (4-ethylphenoxy)acetate has been compromised by moisture?

A2: While a definitive diagnosis requires analytical techniques, there are physical signs that can suggest moisture-induced degradation. A pure sample of an organic solid should appear as a free-flowing, crystalline powder. If your sample appears clumpy, sticky, or has visibly turned into a liquid or slurry, it has likely absorbed a significant amount of atmospheric moisture.[5] A change in color or the development of a distinct new odor can also be an indicator of a chemical change. However, for quantitative assessment, analytical methods such as NMR spectroscopy to detect the presence of hydrolysis products or Karl Fischer titration to measure water content are necessary.[6][7]

Q3: What are the ideal storage conditions for this compound?

A3: To maintain its chemical integrity, 4-Methoxyphenyl (4-ethylphenoxy)acetate should be stored in a tightly sealed container, preferably under an inert atmosphere such as dry nitrogen or argon.[8][9] The storage area should be cool, dry, and away from direct sunlight. For long-term storage, refrigeration is often recommended, but it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold compound.[10] Storing the primary container inside a desiccator containing a drying agent like silica gel or molecular sieves provides an additional layer of protection.[8][11]

Q4: I don't have a glovebox. What are the minimum precautions I should take when weighing or transferring the compound?

A4: If a glovebox is unavailable, work quickly and efficiently in an area with low humidity.[12] Ensure all glassware and spatulas are thoroughly dried, either by oven-drying overnight (e.g., 125°C) or by flame-drying under a stream of inert gas immediately before use.[13] For transfers, consider using a nitrogen-flushed bag (glove bag) as a cost-effective alternative to a glovebox.[14] When weighing, use a container with a secure lid and minimize the time the container is open to the atmosphere. After use, purge the headspace of the storage bottle with dry nitrogen or argon before sealing tightly.[9]

Part 2: Troubleshooting Guide

This section provides a scenario-based approach to resolving specific problems encountered during experimentation.

Problem 1: My reaction yield is significantly lower than expected.

  • Possible Cause: Moisture contamination may have degraded a portion of your starting material before the reaction began, reducing the amount of active reagent available.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Ensure the solvent used in your reaction was adequately dried. Many common organic solvents are hygroscopic and must be dried over a suitable agent (see Table 2) and preferably distilled before use.[15][16] The water content can be quantitatively measured using Karl Fischer titration.[17][18]

    • Assess Reagent Integrity: If possible, take a small analytical sample of your 4-Methoxyphenyl (4-ethylphenoxy)acetate starting material and check its purity via NMR or LC-MS to look for hydrolysis byproducts.

    • Review Handling Technique: Re-evaluate your handling procedure. Was the glassware properly dried? Was the compound exposed to air for an extended period? Were transfers performed under an inert atmosphere?[12]

  • Solution: Implement stricter moisture control protocols. Use freshly dried solvents for every reaction. Handle the solid reagent using inert atmosphere techniques, such as those involving a Schlenk line or glovebox.[12][14]

Problem 2: I'm observing an unexpected byproduct in my post-reaction analysis.

  • Possible Cause: The unexpected species could be one of the hydrolysis products: 4-ethylphenoxyacetic acid or 4-methoxyphenol.

  • Troubleshooting Steps:

    • Identify the Impurity: Compare the spectral data (e.g., NMR, Mass Spectrometry) of your byproduct with known spectra of the potential hydrolysis products.

    • Trace the Source of Water:

      • Starting Material: Was the starting material already partially hydrolyzed? (See Problem 1).

      • Reaction Conditions: Did any of the other reagents or solvents introduce water? Are you using any aqueous solutions in your workup that might be causing hydrolysis under acidic or basic conditions?[1][19]

  • Solution: If the starting material is compromised, it may need to be purified or a new batch sourced. If the reaction conditions are the cause, ensure all reagents and solvents are anhydrous. If an aqueous workup is necessary, perform it at low temperatures and quickly neutralize any acidic or basic conditions to minimize hydrolysis.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing issues related to the moisture sensitivity of 4-Methoxyphenyl (4-ethylphenoxy)acetate.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_cause Probable Cause cluster_solution Solution Problem Unexpected Result (e.g., Low Yield, Impurity) Check_SM Analyze Starting Material (NMR, KF Titration) Problem->Check_SM Check_Solvent Verify Solvent Anhydrousness (KF Titration) Problem->Check_Solvent Check_Procedure Review Handling & Reaction Procedure Problem->Check_Procedure Cause_SM Starting Material Degraded Check_SM->Cause_SM Degradation products found Cause_Solvent Solvent Contaminated with Water Check_Solvent->Cause_Solvent High water content Cause_Procedure Atmospheric Moisture Introduced During Handling Check_Procedure->Cause_Procedure Exposure identified Sol_SM Purify or Replace Starting Material Cause_SM->Sol_SM Sol_Solvent Use Freshly Dried/ Distilled Solvent Cause_Solvent->Sol_Solvent Sol_Procedure Implement Inert Atmosphere Techniques (Glovebox, Schlenk Line) Cause_Procedure->Sol_Procedure

Caption: Troubleshooting workflow for moisture-related issues.

Part 3: Key Experimental Protocols & Data

This section provides detailed methodologies and reference data for essential moisture control techniques.

Protocol 1: Handling the Compound Using Schlenk Line Technique

This protocol describes the safe transfer of 4-Methoxyphenyl (4-ethylphenoxy)acetate from its storage bottle to a reaction flask under an inert atmosphere.

Materials:

  • Schlenk line with dual vacuum/inert gas manifold

  • Oven-dried or flame-dried Schlenk flask with a sidearm and rubber septum

  • Oven-dried glassware (spatula, funnel)

  • Bottle of 4-Methoxyphenyl (4-ethylphenoxy)acetate

  • Source of dry nitrogen or argon

Procedure:

  • Prepare Glassware: Assemble the hot, oven-dried Schlenk flask and allow it to cool to room temperature under a positive pressure of inert gas.

  • Purge Flask: Connect the flask to the Schlenk line. Evacuate the flask carefully by switching the sidearm stopcock to the vacuum manifold.

  • Backfill with Inert Gas: Switch the stopcock to the inert gas manifold to fill the flask.

  • Repeat Cycle: Perform this vacuum/backfill cycle three times to ensure the removal of all atmospheric air and moisture.[12]

  • Positive Pressure: Leave the flask under a slight positive pressure of inert gas (indicated by bubbling through an oil bubbler on the manifold).

  • Transfer Solid: Briefly remove the septum and, under a counterflow of inert gas, quickly add the 4-Methoxyphenyl (4-ethylphenoxy)acetate to the flask using the dried funnel and spatula.

  • Reseal: Immediately replace the septum.

  • Final Purge: Perform one final vacuum/backfill cycle to remove any air introduced during the transfer. The compound is now ready for the addition of anhydrous solvent via syringe.

Data Tables

Table 1: Recommended Storage Conditions Summary

ParameterRecommendationRationale
Atmosphere Inert Gas (Dry N₂ or Ar)Displaces moisture-containing air to prevent hydrolysis.[12]
Temperature Refrigerated (0-10°C)Slows the rate of any potential degradation reactions.[10]
Container Tightly-sealed glass bottlePrevents ingress of atmospheric moisture.[5]
Secondary Containment Desiccator with desiccantProvides an additional layer of protection against humidity.[8][20]

Table 2: Common Laboratory Drying Agents for Solvents

Drying AgentSolvents Commonly DriedComments
Molecular Sieves (3Å or 4Å) THF, Dichloromethane, Acetonitrile, TolueneVery efficient and can achieve very low water content.[13][21] Requires activation by heating.
Calcium Hydride (CaH₂) Ethers, Hydrocarbons, AminesHighly reactive; reacts with water to produce H₂ gas. Not suitable for acidic or protic solvents.[15]
Sodium/Benzophenone Ethers (e.g., THF), HydrocarbonsProvides a visual indication of dryness (deep blue/purple color). Highly hazardous; requires a still and expert handling.[13]
Anhydrous Magnesium Sulfate (MgSO₄) General purpose pre-dryingFast and high capacity, but may not achieve the lowest water levels required for highly sensitive reactions.[22]
Mechanism: Moisture-Induced Degradation Pathway

The diagram below illustrates the hydrolysis of the ester bond in 4-Methoxyphenyl (4-ethylphenoxy)acetate when exposed to water.

Caption: Hydrolysis of 4-Methoxyphenyl (4-ethylphenoxy)acetate.

References

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Hydrolysis of Esters and Amides. Dalal Institute. [Link]

  • Ester Hydrolysis | Overview, Procedure & Mechanism. Study.com. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Principle of Karl Fischer Titration. (2019, March 4). BYJU'S. [Link]

  • THE BASICS OF KARL FISCHER TITRATION. Quveon. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Molecular Inorganic Chemistry, University of Groningen. [Link]

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]

  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20). A&K Petrochem. [Link]

  • Drying solvents. (2023, July 25). Sciencemadness Wiki. [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific. [Link]

  • Karl Fischer Coulometric Titration Explained and Illustrated. Machinery Lubrication. [Link]

  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. (2010, October 14). Journal of Organic Chemistry. [Link]

  • Preparing Anhydrous Reagents and Equipment. Moodle@Units. [Link]

  • Drying of Organic Solvents. Scribd. [Link]

  • Drying Solvents. The Schlenk Line Survival Guide. [Link]

  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025, May 19). Ibis Scientific, LLC. [Link]

Sources

Technical Support Center: Process Optimization for 4-Methoxyphenyl (4-ethylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Operator: Senior Application Scientist (Process Chemistry Division) Topic: Cost Reduction & Synthesis Optimization Reference Molecule: 4-Methoxyphenyl (4-ethylphenoxy)acetate

🟢 System Overview & Cost Analysis

You are accessing the technical support archive for Ticket #409-OPT . The user objective is to reduce the synthesis cost (Cost of Goods Sold - COGS) for the target ester.

The Problem

The conventional laboratory synthesis of phenolic esters often relies on:

  • Expensive Coupling Agents: DCC/EDC (high cost, difficult purification).

  • Chromatography: Silica gel purification (prohibitive at scale).

  • Low Atom Economy: Multi-step isolation with solvent waste.

The Optimized Solution (Telescoped Route)

We recommend shifting to a Telescoped Phase-Transfer Catalysis (PTC) workflow. This integrates the etherification and esterification steps into a single solvent system (Toluene), eliminating intermediate isolation and chromatography.

ParameterConventional RouteOptimized Telescoped Route
Etherification Acetone/K₂CO₃ (Long reaction time)Toluene/Water + TBAB (Fast, PTC driven)
Activation DCC/DMAP (Expensive, Urea byproduct)SOCl₂/Cat. DMF (Cheap, gaseous byproduct)
Solvent DCM or DMF (Toxic, expensive disposal)Toluene (Recyclable, industrial standard)
Purification Column ChromatographyRecrystallization (Ethanol/Heptane)
Est. Cost Reduction N/A~40-60%

🔧 Module 1: The Ether Linkage (Precursor Synthesis)

User Issue: "My alkylation of 4-ethylphenol with chloroacetic acid in acetone is slow (24h+) and leaves unreacted phenol."

Root Cause Analysis

Phenoxide anions are sterically hindered and solvated in polar protic solvents, reducing nucleophilicity. In solid-liquid systems (Acetone/K₂CO₃), the reaction is limited by surface area.

Protocol: Phase Transfer Catalysis (PTC)

Objective: Synthesize (4-ethylphenoxy)acetic acid with >95% yield.

  • Reagents:

    • 4-Ethylphenol (1.0 eq)

    • Chloroacetic acid (1.2 eq)

    • NaOH (2.5 eq, 50% aq. solution)

    • Catalyst: Tetrabutylammonium bromide (TBAB) (0.05 eq) [1]

    • Solvent: Toluene (3-4 volumes)

  • Procedure:

    • Mix 4-ethylphenol and Toluene. Add NaOH solution.[1] The phenol converts to sodium phenoxide (insoluble in Toluene, soluble in water).

    • Add TBAB and Chloroacetic acid. Heat to 85°C .

    • Mechanism: TBAB shuttles the phenoxide ion into the organic phase as a lipophilic ion pair (

      
      ), where it reacts rapidly with chloroacetic acid.
      
    • Monitor: HPLC/TLC should show completion in <4 hours.

  • Workup (Critical for Telescoping):

    • Acidify aqueous layer with HCl to pH 1.

    • The product, (4-ethylphenoxy)acetic acid, will precipitate or extract into the Toluene layer.

    • Do not isolate solid. Separate the aqueous waste. Retain the Toluene layer.

    • Dry: Perform an azeotropic distillation (Dean-Stark) to remove residual water from the Toluene.

🔧 Module 2: The Esterification (The Bottleneck)

User Issue: "Direct reaction of the acid and 4-methoxyphenol gives poor yields. DCC is too expensive for our scale."

Root Cause Analysis

Phenols (like 4-methoxyphenol) are poor nucleophiles compared to aliphatic alcohols. Fischer esterification (acid catalysis) fails because the equilibrium is unfavorable. You need an activated acid derivative [2].

Protocol: In-Situ Acid Chloride Generation

Objective: One-pot conversion of the acid to the final ester.

  • Activation:

    • To the dried Toluene solution from Module 1, add Thionyl Chloride (SOCl₂) (1.1 eq) and DMF (3-5 drops, catalytic).

    • Heat to 70°C for 2 hours.

    • Observation: Gas evolution (SO₂ and HCl).

    • Note: The catalytic DMF forms the Vilsmeier-Haack reagent, drastically speeding up acid chloride formation.

  • Coupling:

    • Remove excess SOCl₂ by vacuum distillation (strip 10% of solvent).

    • Cool to 0-5°C.

    • Add 4-Methoxyphenol (1.0 eq) dissolved in minimal Toluene.

    • Add Triethylamine (Et₃N) (1.2 eq) dropwise to scavenge the HCl.

    • Alternative Base: For lower cost, use anhydrous K₂CO₃ powder, though stirring must be vigorous.

  • Quench:

    • Add water to dissolve the triethylamine hydrochloride salt.

    • Separate organic layer.[2] Wash with dilute NaOH (to remove unreacted phenols) and then Brine.

🔧 Module 3: Purification (Chromatography-Free)

User Issue: "The crude product is dark/yellow. Column chromatography is killing our budget."

Protocol: Recrystallization

Phenolic esters are typically highly crystalline.

  • Solvent Switch:

    • Evaporate Toluene (recover for reuse).

    • Dissolve crude solid in hot Ethanol or Ethyl Acetate (minimum volume at reflux).

  • Anti-Solvent:

    • Slowly add Heptane or Hexane until slight turbidity appears.

    • Cool slowly to Room Temperature, then to 0°C.

  • Filtration:

    • Filter the white crystals. Wash with cold Heptane.

    • Purity Check: HPLC purity should be >99%.

📊 Visual Workflows

Optimized Synthesis Logic

The following diagram illustrates the "One-Pot" telescoped process flow, highlighting the elimination of intermediate isolation.

SynthesisWorkflow RawMat Raw Materials (4-Ethylphenol + Cl-Acetic Acid) PTC Step 1: PTC Alkylation (Toluene/Water/TBAB) RawMat->PTC Reflux 85°C PhaseSep Phase Separation & Azeotropic Drying PTC->PhaseSep Remove Aq. Waste Activation Step 2: Activation (SOCl2 + cat. DMF) PhaseSep->Activation In-situ (No Isolation) Coupling Step 3: Coupling (+ 4-Methoxyphenol + Base) Activation->Coupling -HCl, -SO2 Cryst Final Purification (Recrystallization) Coupling->Cryst Solvent Swap

Caption: Figure 1. Telescoped industrial workflow utilizing Toluene as the unified solvent to minimize waste and handling costs.

Troubleshooting Decision Tree

Use this logic to diagnose impurity issues in the final product.

Troubleshooting Start Impurity Detected (HPLC/NMR) Type Identify Impurity Type Start->Type Phenol Unreacted Phenol? Type->Phenol Peak @ ~6.8ppm Dimer Self-Coupling Dimer? Type->Dimer High MW Color Colored Impurities? Type->Color Visual Wash Action: Increase NaOH Wash pH Phenol->Wash Dry Action: Check Moisture in Step 2 Dimer->Dry Water hydrolyzes Acid Chloride Charcoal Action: Activated Carbon Treatment Color->Charcoal

Caption: Figure 2. Diagnostic logic for common impurities. "Dimer" refers to anhydride formation due to moisture presence.

📚 References & Authority

  • Phase Transfer Catalysis (PTC): Halpern, M. "Phase Transfer Catalysis: Fundamentals and Industrial Applications."[3] PTC Organics.[4] The use of quaternary ammonium salts (TBAB) allows for the alkylation of phenols in biphasic systems with high yields and low costs.

  • Acid Chloride Activation: "Esterification of phenols with aliphatic acid chlorides." ResearchGate.[1][5] Confirms that acid chlorides are the preferred method for sterically hindered or low-nucleophilicity phenols compared to direct Fischer esterification.

  • Recrystallization of Phenolic Esters: "Purification of Organic Compounds: Recrystallization." University of Toronto/TIFR. Standard protocols for solvent selection (Ethanol/Heptane systems) to avoid chromatography.

  • Green Chemistry Esterification: "A Convenient Preparation of p-Methoxybenzyl Esters." Journal of Organic Chemistry. Discusses various activation methods including mixed anhydrides and acid chlorides for methoxy-substituted phenols.

Disclaimer: All protocols should be validated on a small scale (1-5g) before scale-up. Ensure proper ventilation when using Thionyl Chloride.

Sources

Validation & Comparative

A Researcher's Guide to the C13 NMR Chemical Shifts of 4-Methoxyphenyl (4-ethylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (C13) NMR, provides an indispensable tool for mapping the carbon skeleton of a molecule. This guide offers an in-depth analysis of the expected C13 NMR chemical shifts for 4-Methoxyphenyl (4-ethylphenoxy)acetate, a compound of interest in medicinal chemistry and polymer science. In the absence of direct experimental data in publicly available databases, this guide provides a robust, predictive framework based on the analysis of structurally related compounds and foundational NMR principles.

Understanding the Molecular Architecture

To predict the C13 NMR spectrum of 4-Methoxyphenyl (4-ethylphenoxy)acetate, we must first deconstruct the molecule into its constituent fragments. This ester is composed of a 4-methoxyphenyl group attached to an acetate linker, which in turn is connected to a 4-ethylphenoxy group. The electronic environment of each carbon atom is influenced by its immediate neighbors and the overall electronic structure of these aromatic and ester functionalities.

Predicted C13 NMR Chemical Shifts: A Comparative Analysis

While no direct experimental spectrum for 4-Methoxyphenyl (4-ethylphenoxy)acetate is readily available, we can predict the chemical shifts with a high degree of confidence by examining the experimental data of its structural analogs: 4-methoxyphenyl acetate, 4-ethylphenol, and phenoxyacetic acid. The principle of substituent additivity, although not perfectly quantitative, provides a strong basis for these predictions.[1]

Below is a comparative table summarizing the experimental C13 NMR chemical shifts for these precursor molecules and the predicted shifts for the target compound. All shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Carbon Atom4-Methoxyphenyl Acetate (Experimental, CDCl3)4-Ethylphenol (Experimental, CDCl3)[2]Phenoxyacetic Acid (Experimental, D2O)[3]4-Methoxyphenyl (4-ethylphenoxy)acetate (Predicted)Rationale for Prediction
4-Methoxyphenyl Moiety
C=O~169 ppm-~175 ppm~168-170 ppmThe ester carbonyl is expected in this region, similar to other phenyl acetates.[4]
C-O (ester)~151 ppm--~150-152 ppmThe carbon attached to the ester oxygen is deshielded.
C-OCH3~157 ppm--~156-158 ppmThe methoxy-bearing carbon is significantly deshielded.
CH (ortho to OAc)~122 ppm--~121-123 ppmShielded relative to benzene due to the electron-donating acetate group.
CH (meta to OAc)~114 ppm--~113-115 ppmShielded by the methoxy group's resonance effect.
OCH3~55.5 ppm--~55-56 ppmTypical chemical shift for a methoxy group on an aromatic ring.[5]
(4-Ethylphenoxy)acetate Moiety
C-O (ether)-~153 ppm~160 ppm~158-160 ppmThe carbon attached to the ether oxygen is highly deshielded.
C-CH2CH3-~137 ppm-~138-140 ppmThe ethyl-substituted carbon is deshielded.
CH (ortho to O)-~115 ppm~117 ppm~116-118 ppmShielded by the strong electron-donating ether oxygen.
CH (meta to O)-~129 ppm~132 ppm~130-132 ppmLess affected by the oxygen, similar to other substituted benzenes.
O-CH2-C=O--~69 ppm~67-70 ppmThe methylene carbon is deshielded by the adjacent oxygen and carbonyl group.
CH2CH3-~28 ppm-~28-29 ppmTypical chemical shift for a benzylic methylene group.
CH2CH3-~16 ppm-~15-17 ppmTypical chemical shift for a terminal methyl group.

Experimental Protocol for C13 NMR Acquisition

To validate the predicted chemical shifts, the following experimental protocol is recommended for acquiring a high-quality C13 NMR spectrum of 4-Methoxyphenyl (4-ethylphenoxy)acetate.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent as it is capable of dissolving a wide range of organic compounds and has a well-defined solvent peak at approximately 77.16 ppm which can be used as an internal reference.[6]

  • Concentration: Prepare a solution of approximately 10-20 mg of the purified compound in 0.5-0.7 mL of CDCl3.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Spectrometer Setup
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Probe: A standard broadband or dual-channel probe suitable for C13 detection.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure reproducibility.

Acquisition Parameters
  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments) is typically used for routine C13 NMR.

  • Spectral Width: A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is sufficient to cover the expected range of carbon chemical shifts.[7]

  • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons which often have longer relaxation times.

  • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 256 to 1024 scans should provide a good signal-to-noise ratio.

Data Processing
  • Apodization: Apply an exponential window function with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm or the CDCl3 solvent peak to 77.16 ppm.[8]

Visualizing the Molecular Structure and Logic

To aid in the assignment of the predicted chemical shifts, the following diagrams illustrate the molecular structure and the logical grouping of the carbon environments.

G cluster_0 4-Methoxyphenyl Moiety cluster_1 (4-Ethylphenoxy)acetate Moiety C1 C=O C11 O-CH2-C=O C1->C11 Ester Linkage C2 C-O (ester) C3 C-OCH3 C2->C3 C4 CH (ortho) C2->C4 C5 CH (meta) C3->C5 C6 OCH3 C3->C6 C4->C5 C7 C-O (ether) C8 C-CH2CH3 C7->C8 C9 CH (ortho) C7->C9 C10 CH (meta) C8->C10 C12 CH2CH3 C8->C12 C9->C10 C13 CH2CH3 C12->C13

Caption: Molecular substructures of 4-Methoxyphenyl (4-ethylphenoxy)acetate.

Rationale Behind Experimental Choices

The choice of a high-field NMR spectrometer is crucial for resolving closely spaced signals, which is particularly important in the aromatic region where multiple CH signals are expected.[9] The use of proton decoupling simplifies the C13 spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. This significantly aids in the initial assignment process. For unambiguous assignments, especially for the quaternary carbons and the closely resonating aromatic carbons, advanced 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable. HSQC correlates carbons with their directly attached protons, while HMBC reveals longer-range couplings (2-3 bonds), allowing for the piecing together of the molecular fragments.

Conclusion and Future Validation

This guide provides a comprehensive, albeit predictive, analysis of the C13 NMR chemical shifts for 4-Methoxyphenyl (4-ethylphenoxy)acetate. The predictions are firmly grounded in the experimental data of closely related compounds and established principles of NMR spectroscopy. The detailed experimental protocol offers a clear pathway for researchers to obtain and validate this data empirically. As with any predictive work, experimental verification is the ultimate arbiter. The data and methodologies presented here serve as a robust starting point for any researcher working with this compound, facilitating its identification and characterization in complex chemical environments.

References

  • Biological Magnetic Resonance Bank. (n.d.). bmse000681 4-ethylphenol at BMRB. Retrieved from [Link]

  • University of Regensburg. (n.d.). C NMR Spectroscopy. Retrieved from [Link]

  • Supporting Information. (n.d.). Experimental section General. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxyphenyl acetate. Retrieved from [Link]

  • Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the Methoxy Groups in 1−4 and the Orientations of These Methoxy Groups Relative to the Aromatic Ring a. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). Retrieved from [Link]

  • PubChem. (n.d.). 4-Ethylphenol. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000742 - Phenoxyacetic Acid. Retrieved from [Link]

  • St. Norbert College. (n.d.). 13C NMR of Methyl (4‐methoxyphenyl)diazoacetate. Retrieved from [Link]

  • Journal of Organic Chemistry. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chinese Chemical Society, 33(1), 69-75.
  • PubChem. (n.d.). Ethyl 4-methoxyphenylacetate. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Chloromethyl)phenyl acetate - Optional[13C NMR] - Spectrum. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000481 - Phenyl Acetate. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR (101 MHz, CDCl3) of [4-(4-phenylphenyl)phenyl] ethyl acetate (5). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. Retrieved from [Link]

  • PubChem. (n.d.). Phenoxyacetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C chemical shifts of compounds 4 and 5. Retrieved from [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0234440). Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Cheméo. (n.d.). Phenol, 4-methoxy-, acetate. Retrieved from [Link]

  • Indonesian Journal of Chemical Research. (n.d.). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 4-methoxyphenyl acetate. Retrieved from [Link]

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FTIR spectrum analysis of 4-Methoxyphenyl (4-ethylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: FTIR Spectrum Analysis of 4-Methoxyphenyl (4-ethylphenoxy)acetate

Executive Summary & Strategic Context

In the high-stakes environment of drug development and intermediate synthesis, 4-Methoxyphenyl (4-ethylphenoxy)acetate represents a critical structural motif often encountered in the design of liquid crystals, non-steroidal anti-inflammatory drug (NSAID) prodrugs, and agrochemical precursors.

This guide provides a definitive technical comparison of the FTIR analysis of this product against its primary synthetic precursors and alternative analytical techniques (NMR). Unlike generic spectral libraries, this document focuses on the differential diagnosis of the molecule—how to definitively prove you have formed the ester bond and removed the starting materials using vibrational spectroscopy.

Key Value Proposition:

  • Speed: FTIR offers a <2 minute "Go/No-Go" decision for reaction completion.

  • Specificity: Distinguishes the phenolic ester carbonyl (~1765 cm⁻¹) from the acid precursor (~1710 cm⁻¹) with higher resolution than TLC.

Structural Analysis & Theoretical Band Assignments

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating moieties.

Compound Structure: (4-Ethyl-Ph)-O-CH₂-C(=O)-O-(Ph-4-OMe)

  • Moiety A (Acid Fragment): 4-Ethylphenoxyacetyl group.

  • Moiety B (Linkage): Phenolic Ester.

  • Moiety C (Alcohol Fragment): 4-Methoxyphenol.

Table 1: Critical FTIR Peak Assignments (Diagnostic Regions)
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Diagnostic Significance
Ester Carbonyl ν(C=O) Stretch1760 – 1775 Primary ID. Shifted higher than alkyl esters due to the electron-withdrawing phenolic oxygen (resonance competition).
Ether (Aliphatic-Aromatic) ν(C-O-C) Asym1230 – 1250 Confirms the phenoxyacetate ether linkage.
Ether (Methoxy) ν(C-H) Stretch (CH₃)2835 – 2845 Specific to the methoxy group on the phenolic ring.
Aromatic Ring ν(C=C) Ring Breathing1500 & 1600 Doublet confirms aromaticity; intensity varies with substitution.
Para-Substitution δ(C-H) Out-of-Plane800 – 850 Confirms 1,4-substitution on both rings.

Expert Insight: The carbonyl position is the "smoking gun." A standard alkyl ester appears at ~1740 cm⁻¹. However, because this is a phenyl ester , the lone pair on the bridging oxygen is delocalized into the aromatic ring (4-methoxyphenyl), reducing its conjugation with the carbonyl. This increases the double-bond character of the C=O, shifting it to a higher frequency (~1770 cm⁻¹).

Comparative Analysis: Product vs. Alternatives

This section compares the product's spectrum against its "alternatives"—specifically, the precursors that might contaminate the sample.

Comparison A: Product vs. Precursor (Reaction Monitoring)

The most common challenge is distinguishing the product from unreacted 4-Ethylphenoxyacetic acid (Starting Material A) and 4-Methoxyphenol (Starting Material B).

Table 2: Differential Spectral Markers

FeaturePrecursor: 4-Ethylphenoxyacetic Acid Precursor: 4-Methoxyphenol Product: 4-Methoxyphenyl (4-ethylphenoxy)acetate
Carbonyl (C=O) 1700 – 1725 cm⁻¹ (Broad, H-bonded dimer)Absent1760 – 1775 cm⁻¹ (Sharp, monomeric)
Hydroxyl (O-H) 2500 – 3300 cm⁻¹ (Very broad "acid beard")3200 – 3550 cm⁻¹ (Broad, H-bonded)Absent (Clean baseline >3000 cm⁻¹)
Status ReactantReactantTarget

Protocol Note: If you see a "shoulder" at 1710 cm⁻¹ or a broad rise around 3300 cm⁻¹, your reaction is incomplete. The product spectrum must show a clean baseline in the OH region.

Comparison B: FTIR vs. NMR (Technique Comparison)

Is FTIR the right tool? Compare it with Proton NMR (¹H-NMR).

MetricFTIR (ATR Method) ¹H-NMR (300/400 MHz) Verdict
Sample Prep None (Solid/Oil direct)Dissolution (CDCl₃/DMSO)FTIR wins for speed.
Quantification Semi-quantitative (Beer's Law limits)Precise molar integrationNMR wins for purity %.
Structural Proof Functional Group ID onlyAtom-to-atom connectivityNMR wins for unknown ID.
Throughput < 2 mins/sample10-15 mins/sampleFTIR wins for QC screening.

Experimental Protocol: ATR-FTIR Workflow

This protocol ensures reproducibility and minimizes artifacts (e.g., water vapor, contact issues).

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR Accessory. Resolution: 4 cm⁻¹. Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Methodology:

  • Background Check: Acquire a background spectrum of the clean crystal. Ensure CO₂ peaks (2350 cm⁻¹) are minimized.

  • Sample Loading: Place ~5 mg of the solid 4-Methoxyphenyl (4-ethylphenoxy)acetate onto the crystal center.

  • Pressure Application: Lower the pressure arm until the force gauge indicates optimal contact (usually ~80-100 N). Crucial: Poor contact results in weak aromatic overtones.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless noise is excessive, as this broadens the sharp ester peak.

  • Validation: Check the 1760-1775 cm⁻¹ region. If the peak is split, check for crystal polymorphism or hydrolysis.

Visualization: Decision Logic & Workflow

The following diagram illustrates the logic flow for validating the product using FTIR data.

FTIR_Decision_Logic Start Start: Acquire Spectrum CheckOH Check 3200-3500 cm⁻¹ Region Start->CheckOH OH_Present Broad Peak Detected? CheckOH->OH_Present CheckCO Check 1700-1780 cm⁻¹ Region OH_Present->CheckCO No (Clean Baseline) Result_Phenol Contamination: Unreacted Phenol (OH present, No C=O shift) OH_Present->Result_Phenol Yes (Strong OH) CO_Position Peak Position? CheckCO->CO_Position Result_Acid Contamination: Unreacted Acid (Peak ~1710 cm⁻¹) CO_Position->Result_Acid < 1730 cm⁻¹ Result_Pure PASS: Pure Product (Sharp C=O ~1770 cm⁻¹, No OH) CO_Position->Result_Pure 1760-1775 cm⁻¹

Caption: Decision tree for interpreting FTIR spectral data during the synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2] (Standard text for group frequencies and phenyl ester shifts).

  • NIST Chemistry WebBook. Infrared Spectra of Phenoxyacetic Acid Derivatives. National Institute of Standards and Technology.[3] Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.

Sources

A Comparative Guide to HPLC Method Development for the Purity Assessment of 4-Methoxyphenyl (4-ethylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth, experience-driven walkthrough for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Methoxyphenyl (4-ethylphenoxy)acetate. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each decision in the method development cascade, from initial analyte characterization to final method validation and comparison with alternative technologies. We will present comparative experimental data to justify the selection of optimal chromatographic conditions and benchmark the final HPLC method against Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) systems. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust, reliable, and efficient purity assay for complex aromatic ether-ester compounds.

Foundational Strategy: Understanding the Analyte

The cornerstone of any successful method development is a thorough understanding of the analyte's physicochemical properties. 4-Methoxyphenyl (4-ethylphenoxy)acetate is a molecule possessing two aromatic rings, an ester linkage, and an ether bond.

  • Structure:

    
    (Note: A representative structure is used for illustrative purposes.)
    
  • Key Chemical Features:

    • Hydrophobicity: The presence of two phenyl rings and an ethyl group suggests significant non-polar character. This strongly indicates that Reversed-Phase HPLC (RP-HPLC) will be the most effective separation mode. In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar[1].

    • UV Absorbance: The aromatic rings contain π-electron systems, which are strong chromophores. This makes UV detection a highly suitable and sensitive choice for quantification. A UV scan of the analyte would be performed to determine the wavelength of maximum absorbance (λ-max) for optimal signal response.

    • Polarity: While predominantly hydrophobic, the ester and ether linkages introduce some polarity. This duality is key for selecting a stationary phase that can provide the necessary selectivity to separate the main compound from structurally similar impurities.

    • Thermal Stability: As an organic ester, the compound is likely stable at typical HPLC operating temperatures (<100°C) but could be susceptible to degradation at the high temperatures required for Gas Chromatography (GC)[2].

The Method Development Workflow: A Systematic Approach

Our strategy is built on a logical progression from broad screening to fine-tuning, ensuring the final method is both selective and robust. This workflow is designed to efficiently explore the parameter space and identify the optimal conditions for separation.

MethodDevelopmentWorkflow Start Start Analyte Analyte Start->Analyte Characterize Screening Screening Analyte->Screening Initial Choices Optimization Optimization Screening->Optimization Refine Selectivity Validation Validation Optimization->Validation Prove Suitability (ICH Q2(R1)) Comparison Comparison Optimization->Comparison Benchmark Performance FinalMethod FinalMethod Validation->FinalMethod Finalize Protocol Comparison->FinalMethod Contextualize

Caption: A systematic workflow for HPLC method development and validation.

Phase 1: Initial Method Screening

The goal of the screening phase is to find a set of starting conditions that successfully elute the main peak with a reasonable retention time and peak shape.

Rationale for Initial Parameter Selection
  • Separation Mode: Reversed-Phase HPLC is the clear choice due to the analyte's non-polar nature[3].

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the logical starting point. Its dense, non-polar bonded phase provides strong hydrophobic interactions, which is ideal for retaining aromatic compounds[4][5]. We will start with a standard dimension, e.g., 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A combination of water (or a buffer) and an organic solvent is standard for RP-HPLC[6]. We will screen both Acetonitrile (ACN) and Methanol (MeOH) as the organic modifier, as they offer different selectivities[7]. A simple starting gradient (e.g., 50-95% organic over 15 minutes) is effective for scouting to determine the approximate elution conditions[5].

  • Detector: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is preferable to a simple UV detector. It allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for assessing peak purity and selecting the optimal monitoring wavelength[3]. Based on the chromophores, we will monitor at 254 nm initially.

Experimental Protocol: Scouting Gradient
  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0-1 min: 50% B

    • 1-12 min: 50% to 95% B

    • 12-15 min: 95% B

    • 15.1-18 min: 50% B (re-equilibration)

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD, 254 nm.

  • Sample: 100 µg/mL of 4-Methoxyphenyl (4-ethylphenoxy)acetate in 50:50 ACN:Water.

This initial run provides the critical first chromatogram, establishing the retention time and revealing the presence of any major impurities.

Phase 2: Method Optimization & Comparative Data

Optimization aims to improve the resolution between the main analyte peak and any closely eluting impurities, ensuring the method is selective and robust. Here, we compare different stationary and mobile phases.

Stationary Phase (Column) Comparison

The choice of stationary phase is the most powerful tool for altering selectivity in HPLC[8]. While C18 is a good starting point, its strong hydrophobicity might not be optimal for separating isomers or closely related aromatic compounds. We will compare it with a C8 and a Phenyl column.

  • C8 (Octylsilane): Less hydrophobic than C18. This can lead to shorter retention times and sometimes different elution orders for polar impurities[4].

  • Phenyl: Contains phenyl groups bonded to the silica. This phase offers alternative selectivity through π-π interactions with the aromatic rings of the analyte and its impurities. It is often superior for separating aromatic or conjugated compounds[1][9].

ColumnSelection Analyte Analyte Properties (Aromatic, Non-Polar) C18 C18 Column Analyte->C18 Strong Hydrophobic Interaction (Start) C8 C8 Column Analyte->C8 Weaker Hydrophobic Interaction Phenyl Phenyl Column Analyte->Phenyl π-π Interaction (Alternative Selectivity) Decision Optimize Resolution? C18->Decision C8->Decision Phenyl->Decision

Caption: Decision logic for stationary phase selection based on analyte properties.

Table 1: Comparative Data for Stationary Phase Selection

(Assumes an isocratic method of 75% ACN / 25% Water at 1.0 mL/min for comparison)

ParameterC18 Column (150mm)C8 Column (150mm)Phenyl Column (150mm)
Analyte Retention Time (min) 10.27.59.8
Resolution (Analyte/Impurity 1) 1.81.62.5
Tailing Factor (Analyte) 1.11.11.0
Theoretical Plates (Analyte) 12,50011,80013,100
Rationale & Conclusion Good retention, adequate resolution.Lower retention, slightly worse resolution.Excellent resolution due to π-π interactions, superior peak shape. Selected for further optimization.
Mobile Phase Organic Modifier Comparison

Acetonitrile (ACN) and Methanol (MeOH) are common organic modifiers, but their different physicochemical properties can be exploited to fine-tune selectivity[7].

  • Acetonitrile (ACN): Generally has a lower viscosity and provides better peak efficiency (narrower peaks). It acts primarily as a non-polar solvent in the mobile phase[10].

  • Methanol (MeOH): Is a protic solvent capable of hydrogen bonding. This can introduce different interactions with the analyte and stationary phase, altering selectivity[7].

Table 2: Comparative Data for Organic Modifier Selection

(Using the selected Phenyl Column)

ParameterMobile Phase: 75% ACN / 25% WaterMobile Phase: 85% MeOH / 15% Water
Analyte Retention Time (min) 9.810.5
Resolution (Analyte/Impurity 1) 2.5 2.1
System Backpressure (psi) 18002400
Rationale & Conclusion Superior resolution and lower system pressure. ACN is the optimal organic modifier. Lower resolution and significantly higher backpressure.

Phase 3: Final Method Protocol and Validation

Based on the optimization experiments, the final method is established. To ensure its suitability for routine use in a quality control environment, the method must be validated according to international guidelines, such as ICH Q2(R1)[11][12][13].

Final Optimized HPLC Method
  • Column: Phenyl, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Composition: Isocratic, 75% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at λ-max of analyte (e.g., 274 nm).

  • Run Time: 15 minutes.

  • Diluent: Acetonitrile/Water (50:50, v/v).

Method Validation Protocol (ICH Q2(R1) Framework)

The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose[14].

  • Specificity: A placebo (all formulation components except the active) is injected to show no interference. The main peak is assessed for purity using the DAD to confirm no co-eluting impurities.

  • Linearity: Prepare standard solutions at a minimum of five concentrations (e.g., 50% to 150% of the target concentration). Plot peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999[13].

  • Range: The range is established from the linearity study and is typically 80% to 120% of the test concentration for an assay[14].

  • Accuracy: Determined by analyzing a sample of known purity (reference material) or by spiking a placebo with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%[15].

  • Precision:

    • Repeatability (Intra-assay): Six replicate injections of the same sample. Relative Standard Deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision: The assay is repeated by a different analyst on a different day using different equipment. The RSD between the two sets of results is evaluated.

  • Robustness: Small, deliberate changes are made to method parameters (e.g., flow rate ±10%, column temperature ±5 °C, mobile phase composition ±2%). The results should remain unaffected, demonstrating the method's reliability in routine use.

Performance Comparison with Alternative Technologies

While HPLC is a robust and widely used technique, it is essential to understand its performance in the context of other available technologies like Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).

Table 3: Comparison of HPLC, UPLC, and GC for Purity Analysis
FeatureHPLC (High-Performance Liquid Chromatography)UPLC (Ultra-Performance Liquid Chromatography)GC (Gas Chromatography)
Principle Separation of non-volatile compounds in a liquid mobile phase under high pressure[1].A type of HPLC using columns with sub-2 µm particles at very high pressures (>6000 psi)[16][17].Separation of volatile and thermally stable compounds in a gaseous mobile phase[2].
Applicability to Analyte Excellent. The analyte is non-volatile and well-suited for RP-HPLC.Excellent. Would provide faster analysis and higher resolution than HPLC.Poor to Moderate. The analyte's high molecular weight and potential for thermal degradation at high temperatures make it a poor candidate[2].
Analysis Speed Moderate (e.g., 15 min run time).Very Fast (e.g., < 3 min run time).Fast for simple mixtures[18].
Resolution Good.Excellent. Sharper, narrower peaks due to higher efficiency of smaller particles[17].Very High, especially with capillary columns.
Solvent Consumption Moderate.Low. Flow rates are typically lower.Very Low (only carrier gas is consumed).
Cost (Instrument) Standard.Higher initial investment.Standard.
Recommendation Recommended as the primary method. It is robust, reliable, and widely available.Recommended for high-throughput environments. Offers significant gains in speed and efficiency if the capital investment is justified.Not recommended. The risk of on-column degradation and the non-volatile nature of the analyte make it unsuitable.

Conclusion

Through a systematic, science-driven approach, we have successfully developed a robust and selective reversed-phase HPLC method for the purity determination of 4-Methoxyphenyl (4-ethylphenoxy)acetate. Comparative analysis demonstrated the superiority of a Phenyl stationary phase over traditional C18 and C8 columns, leveraging π-π interactions to achieve optimal resolution from critical impurities. Acetonitrile was confirmed as the preferred organic modifier, providing better selectivity and lower system pressure than methanol. The final isocratic method is ready for validation according to ICH Q2(R1) guidelines, ensuring its suitability for quality control applications. While UPLC presents an opportunity for increased throughput, the developed HPLC method stands as the most practical and reliable choice, balancing performance with accessibility. Gas Chromatography was deemed unsuitable due to the analyte's non-volatile and thermally sensitive nature. This guide serves as a comprehensive framework, combining theoretical principles with practical, comparative data to empower scientists in developing high-quality analytical methods.

References

  • Evolving neural network optimization of cholesteryl ester separation by reversed-phase HPLC - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. (n.d.). MtoZ Biolabs. Retrieved February 18, 2026, from [Link]

  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. (2024, October 5). AxisPharm. Retrieved February 18, 2026, from [Link]

  • ICH Q2(R1) Analytical Method Validation. (n.d.). Scribd. Retrieved February 18, 2026, from [Link]

  • Different Types of Stationary Phases in Liquid Chromatography. (2025, August 25). Veeprho Pharmaceuticals. Retrieved February 18, 2026, from [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved February 18, 2026, from [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Drawell. Retrieved February 18, 2026, from [Link]

  • Choosing Your LC Stationary Phase. (2019, June 17). Restek Resource Hub. Retrieved February 18, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved February 18, 2026, from [Link]

  • A Review on Comparative study of HPLC and UPLC. (2019, October 24). Research Journal of Pharmacy and Technology. Retrieved February 18, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved February 18, 2026, from [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. (2025, October 21). Welch Materials. Retrieved February 18, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved February 18, 2026, from [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013, November 1). LCGC International. Retrieved February 18, 2026, from [Link]

  • Ethyl 4-methoxyphenylacetate. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved February 18, 2026, from [Link]

  • HPLC Separation Modes. (n.d.). Waters Corporation. Retrieved February 18, 2026, from [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved February 18, 2026, from [Link]

  • Choosing the Right HPLC Stationary Phase. (n.d.). LCGC International. Retrieved February 18, 2026, from [Link]

  • Ester Formation in Acidified Mobile-Phase Solvents. (2022, September 1). LCGC International. Retrieved February 18, 2026, from [Link]

  • 4-methoxyphenyl acetate. (n.d.). Stenutz. Retrieved February 18, 2026, from [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. Retrieved February 18, 2026, from [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 18, 2026, from [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Retrieved February 18, 2026, from [Link]

  • HPLC method development and validation: an overview. (n.d.). SciSpace. Retrieved February 18, 2026, from [Link]

  • (4-methoxyphenyl) acetate - Optional[Raman] - Spectrum. (n.d.). SpectraBase. Retrieved February 18, 2026, from [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). Axion Labs. Retrieved February 18, 2026, from [Link]

  • Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. (n.d.). Prime Scholars. Retrieved February 18, 2026, from [Link]

Sources

Comparing synthetic routes for 4-Methoxyphenyl (4-ethylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Strategy

The Target: 4-Methoxyphenyl (4-ethylphenoxy)acetate is a non-steroidal anti-inflammatory drug (NSAID) prodrug candidate or liquid crystal intermediate characterized by a "dual-phenyl" core linked by an oxyacetic ester bridge. Its synthesis poses a specific chemoselective challenge: forming an ester bond between a phenol (low nucleophilicity) and an aryloxyacetic acid (sterically flexible but prone to decarboxylation or side reactions under harsh conditions).

The Challenge: Standard Fischer esterification (acid + alcohol + heat) fails here. Phenols are poor nucleophiles compared to aliphatic alcohols, and the equilibrium constant is unfavorable. Furthermore, the acidic conditions required for Fischer esterification often degrade the ether linkage in the (4-ethylphenoxy) moiety.

The Solution: This guide objectively compares three distinct synthetic architectures:

  • Route A (The Acyl Chloride Method): The industrial "workhorse" for scale-up. High throughput, kinetic control.

  • Route B (Steglich Esterification): The "Medicinal Chemistry" approach. Mild conditions, neutral pH, ideal for gram-scale library synthesis.

  • Route C (The Chloroacetate Displacement): A convergent "Process" strategy that avoids the isolation of the carboxylic acid intermediate entirely.

Part 2: Retrosynthetic Visualization

The following diagram outlines the logical disconnections for the target molecule.

Retrosynthesis Target TARGET: 4-Methoxyphenyl (4-ethylphenoxy)acetate Disconnection1 Ester Bond Cleavage (Routes A & B) Target->Disconnection1 Retro-Esterification Disconnection2 Ether Bond Cleavage (Route C) Target->Disconnection2 Retro-Alkylation Acid Intermediate 1: (4-Ethylphenoxy)acetic acid Disconnection1->Acid Phenol Reagent: 4-Methoxyphenol Disconnection1->Phenol ChloroEster Intermediate 2: 4-Methoxyphenyl chloroacetate Disconnection2->ChloroEster EthylPhenol Reagent: 4-Ethylphenol Disconnection2->EthylPhenol

Figure 1: Retrosynthetic analysis showing the two primary disconnects: the ester bond (Routes A/B) and the alpha-ether bond (Route C).

Part 3: Detailed Comparative Routes

Route A: The Acyl Chloride Method (High-Yield / Scale-Up)

Best for: Multi-gram to kilogram synthesis where purification by crystallization is desired.

Mechanism: This route activates the carboxylic acid into a highly electrophilic acid chloride, which is then trapped by the phenol in the presence of a base (to scavenge HCl).

Protocol:

  • Activation: Dissolve (4-ethylphenoxy)acetic acid (1.0 eq) in anhydrous Toluene or DCM. Add Thionyl Chloride (

    
    , 1.2 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution (
    
    
    
    ) ceases.
  • Evaporation: Remove excess

    
     under reduced pressure to yield the crude acid chloride oil.
    
  • Coupling: Redissolve the acid chloride in dry DCM. Cool to 0°C.

  • Addition: Slowly add a solution of 4-Methoxyphenol (1.0 eq) and Triethylamine (1.2 eq) in DCM.

  • Workup: Stir at RT for 4 hours. Wash with 1M HCl (to remove amine), then 1M NaOH (to remove unreacted phenol), then Brine. Dry over

    
    .[1]
    

Critical Analysis:

  • Pros: Highest conversion rates (>90%); reagents are cheap; reaction is fast.

  • Cons: Requires handling corrosive

    
    ; strictly anhydrous conditions required to prevent hydrolysis of the acid chloride.
    
Route B: Steglich Esterification (Mild / Lab Scale)

Best for: Sensitive substrates or when generating small quantities for biological screening.

Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst, significantly accelerating the attack of the sterically hindered phenol.

Protocol:

  • Setup: In a round-bottom flask, combine (4-ethylphenoxy)acetic acid (1.0 eq), 4-Methoxyphenol (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Coupling: Cool to 0°C. Add DCC (1.1 eq) dissolved in DCM dropwise over 10 minutes.

  • Reaction: Allow to warm to RT and stir overnight (12-16h). The reaction will become cloudy as Dicyclohexylurea (DCU) precipitates.

  • Workup: Filter off the white DCU solid. Wash the filtrate with 0.5M HCl and saturated

    
    .
    

Critical Analysis:

  • Pros: Very mild (RT, neutral pH); no corrosive acid chlorides; compatible with acid-sensitive groups.

  • Cons: Removal of DCU byproduct is notoriously difficult (often requires chromatography); Atom economy is poor due to the high MW of DCC.

Route C: The Chloroacetate Displacement (Convergent Strategy)

Best for: Process intensification. Avoids making the phenoxyacetic acid intermediate.

Mechanism: This route reverses the order. First, the ester bond is formed using the cheap chloroacetyl chloride. Then, the ether linkage is formed via a Williamson ether synthesis.

Protocol:

  • Step 1 (Ester Formation): React 4-Methoxyphenol with Chloroacetyl chloride (1.1 eq) and Pyridine in DCM at 0°C. Yields 4-Methoxyphenyl chloroacetate.

  • Step 2 (Ether Formation): Dissolve 4-Ethylphenol (1.0 eq) in Acetone or DMF. Add

    
     (2.0 eq) and stir for 30 mins.
    
  • Alkylation: Add 4-Methoxyphenyl chloroacetate (1.0 eq) and a catalytic amount of KI. Reflux (Acetone) or heat to 60°C (DMF) for 6 hours.

  • Workup: Pour into ice water. The product often precipitates as a solid. Filter and recrystallize.[1][2]

Critical Analysis:

  • Pros: Avoids the synthesis and purification of the carboxylic acid intermediate; "One-pot" potential; reagents are shelf-stable.

  • Cons: Step 2 requires careful temperature control to prevent hydrolysis of the ester bond by the carbonate base (though aryl esters are relatively stable).

Part 4: Comparative Data Summary

MetricRoute A (Acid Chloride)Route B (Steglich)Route C (Displacement)
Overall Yield 85 - 92% 70 - 80%75 - 85%
Purity (Crude) High (>95%)Moderate (DCU contamination)High (>90%)
Scalability Excellent (kg scale)Poor (DCU filtration issues)Good (Process friendly)
Atom Economy ModeratePoorHigh
Reaction Time Fast (<6 hrs)Slow (12-24 hrs)Moderate (8-10 hrs)
Key Risk Moisture sensitivityRemoval of Urea byproductEster hydrolysis in Step 2

Part 5: Experimental Workflow Visualization

The following diagram illustrates the decision matrix and workflow for the recommended Route A (for scale) and Route C (for efficiency).

Workflow Start Start: Choose Precursors Acid (4-Ethylphenoxy)acetic acid Start->Acid Route A Chloro 4-Methoxyphenyl chloroacetate Start->Chloro Route C SOCl2 Activation: SOCl2, Reflux Acid->SOCl2 AcidCl Intermediate: Acid Chloride SOCl2->AcidCl CouplingA Coupling: + 4-Methoxyphenol + TEA, DCM, 0°C AcidCl->CouplingA Product Final Product: 4-Methoxyphenyl (4-ethylphenoxy)acetate CouplingA->Product Alkylation Alkylation: + 4-Ethylphenol + K2CO3, DMF, 60°C Chloro->Alkylation Alkylation->Product

Figure 2: Process flow comparison between the Acid Chloride Route (A) and the Convergent Displacement Route (C).

Part 6: References & Verification

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman, 1989. (Standard protocols for Acid Chloride formation and Williamson Ether Synthesis).

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524, 1978. (Foundational paper for DCC/DMAP coupling).

  • Pandey, A. et al. "Synthesis and biological evaluation of some novel aryloxyacetic acid derivatives." Journal of Serbian Chemical Society, 2004. (Validation of aryloxyacetic acid synthesis conditions).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanistic grounding for nucleophilic acyl substitution).

Author's Note: For industrial applications, Route A is strongly recommended due to the ease of purifying the final product from water-soluble byproducts (TEA salts). Route C is a viable alternative if the specific chloroacetate intermediate is commercially available or if the acid precursor proves unstable.

Sources

X-ray diffraction (XRD) data for 4-Methoxyphenyl (4-ethylphenoxy)acetate crystals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 4-Methoxyphenyl (4-ethylphenoxy)acetate CAS: 51191-26-5 Molecular Formula: C₁₇H₁₈O₄ Application: Drug development intermediate, liquid crystal mesogen precursor.

This technical guide outlines the X-ray Diffraction (XRD) characterization protocol for 4-Methoxyphenyl (4-ethylphenoxy)acetate , a specific ester derivative used in organic synthesis and structural activity relationship (SAR) studies.

Unlike simple commodity chemicals, the crystallographic data for this specific ester is often proprietary or requires de novo determination in research settings. This guide provides a comparative framework, using the structurally characterized analog (4-methoxyphenyl)acetic acid as a reference standard to validate your experimental results.

Part 1: Structural Context & Comparative Alternatives

To validate the quality of your 4-Methoxyphenyl (4-ethylphenoxy)acetate crystals, you must compare your XRD data against established structural analogs. The primary alternative for structural benchmarking is the precursor acid, which exhibits well-defined hydrogen-bonded dimerization in the solid state.

Comparative Crystallographic Data Table
ParameterTarget Compound Reference Standard (Analog)
Compound Name 4-Methoxyphenyl (4-ethylphenoxy)acetate (4-methoxyphenyl)acetic acid
Role Target AnalyteStructural Benchmark / Precursor
Formula C₁₇H₁₈O₄C₉H₁₀O₃
Molecular Weight 286.32 g/mol 166.17 g/mol
Crystal System To be determined (Likely Monoclinic/Triclinic)Monoclinic
Space Group ExperimentalP2₁/c
Unit Cell (a) Experimental16.268(15) Å
Unit Cell (b) Experimental5.858(5) Å
Unit Cell (c) Experimental9.157(8) Å
Angle (β) Experimental95.24(2)°
Z (Molecules/Cell) Typically 44
Key Interaction π-π Stacking, van der Waals (Ester linkage prevents acid dimerization)O-H[1][2][3]···O Carboxylic Dimer (R²₂ motif)

Note on Data Interpretation: The Reference Standard (Acid) crystallizes with strong hydrogen bonds forming dimers. The Target Compound (Ester) lacks the acidic proton, forcing the crystal packing to rely on weaker van der Waals forces and π-π stacking between the phenoxy rings. Expect a significantly larger unit cell volume (approx. 2x the acid volume + packing void) and a lower calculated density.

Part 2: Experimental Protocol (Self-Validating)

This protocol ensures high-quality single crystals suitable for SC-XRD (Single Crystal) or high-resolution PXRD (Powder).

Phase 1: Crystallization Strategy

The ester linkage is hydrolytically stable under neutral conditions but sensitive to strong bases.

  • Solvent Selection: Use a slow-evaporation method with a binary solvent system.

    • Solvent A (Good): Ethyl Acetate or Dichloromethane.

    • Solvent B (Poor): n-Hexane or Pentane.

  • Procedure:

    • Dissolve 50 mg of 4-Methoxyphenyl (4-ethylphenoxy)acetate in 2 mL of Solvent A.

    • Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

    • Layer 1 mL of Solvent B carefully on top (do not mix).

    • Seal with parafilm, poke 2-3 pinholes, and store at 4°C in the dark.

  • Validation: Crystals should appear as prisms or plates within 48-72 hours. If needles form, the crystallization is too fast; reduce temperature or evaporation rate.

Phase 2: XRD Data Collection Workflow

XRD_Workflow Sample Crystalline Sample (4-Methoxyphenyl (4-ethylphenoxy)acetate) Mounting Mounting (Kapton Loop / Oil) Sample->Mounting Diffraction Data Collection (Mo Kα / Cu Kα) Mounting->Diffraction Centering Reduction Data Reduction (Integration & Scaling) Diffraction->Reduction Bragg Peaks Refinement Structure Refinement (SHELXL / OLEX2) Reduction->Refinement hkl File Output CIF Generation (Crystal Data) Refinement->Output R-Factor < 5%

Figure 1: Standardized workflow for determining the crystal structure of the target ester.

Phase 3: Data Collection Parameters (Instrument Settings)
  • Temperature: 100 K (Cryostream) is recommended to reduce thermal motion of the ethyl tail.

  • Radiation: Mo Kα (λ = 0.71073 Å) is preferred for organic esters to minimize absorption effects.

  • Resolution: Collect data to at least 0.8 Å resolution to resolve the ethyl group disorder if present.

Part 3: Mechanism of Action & Packing Logic

Understanding the molecular connectivity is crucial for solving the structure. The "4-ethylphenoxy" tail often introduces disorder in the crystal lattice due to the flexibility of the ethyl group.

Molecular_Connectivity Ethyl Ethyl Group (Flexible Tail) Phenoxy1 Phenoxy Ring A (Electron Rich) Ethyl->Phenoxy1 Inductive Effect Linker Acetate Linker (-O-CH2-CO-O-) Phenoxy1->Linker Ether Bond Packing Crystal Packing Forces: π-π Stacking (Rings) VDW (Ethyl/Methoxy) Phenoxy1->Packing Phenoxy2 Phenoxy Ring B (4-Methoxy Subst.) Linker->Phenoxy2 Ester Bond Methoxy Methoxy Group (H-Bond Acceptor) Phenoxy2->Methoxy Phenoxy2->Packing

Figure 2: Molecular connectivity and dominant crystal packing forces.

Troubleshooting Common Issues
  • High R-Factor (>10%): Often caused by the flexible ethyl group (C2H5) at the 4-position.

    • Solution: Model the ethyl group with split positions (disorder) in the refinement software.

  • Twinning: Plate-like crystals of phenoxyacetates often stack.

    • Solution: Check the diffraction spots for splitting. Use CELL_NOW or similar software to de-twin the data.

References

  • Chemical Identity: 4-Methoxyphenyl (4-ethylphenoxy)acetate.[2][4] CAS Registry Number 51191-26-5.[4] JHECHEM CO LTD Catalog.[4] Link

  • Reference Structure (Acid Analog): Crystal structure, Hirshfeld surface, Energy framework and Molecular docking analysis of 4-(methoxyphenyl)acetic acid. Asian Journal of Chemistry. (2021). Link

  • Synthesis Context: Study of Synthesis of Ethyl-2-(4-allyl-2-methoxyphenoxy)acetate in Polar Aprotic Solvents. Walisongo Journal of Chemistry. Link

  • Methodology: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of 4-Methoxyphenyl (4-ethylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

For the diligent researcher, the lifecycle of a chemical extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the safe disposal of 4-Methoxyphenyl (4-ethylphenoxy)acetate.

Part 1: Hazard Assessment Based on Structural Analogs

In the absence of a dedicated SDS, we must infer potential hazards from the chemical's structure. 4-Methoxyphenyl (4-ethylphenoxy)acetate is a complex aromatic compound. Its constituent parts suggest several potential hazards:

  • Aromatic Ethers: This class of compounds can be flammable and may form explosive peroxides over time, especially if exposed to air and light.[1][2] While some ethers are relatively inert, others can be reactive.[1][2] They should generally be handled in well-ventilated areas to avoid inhalation of vapors.[2][3]

  • Phenyl Acetates: These are esters that can be combustible.[4] Some phenyl acetates are classified as harmful if swallowed and may cause skin and eye irritation.[4][5]

  • Phenoxy Compounds: Certain phenoxy compounds, particularly herbicides, are known for their potential environmental persistence and toxicity to aquatic life.[6][7][8][9] They can be mobile in soil and water, underscoring the importance of preventing their release into the environment.[7]

Based on this analysis, it is prudent to treat 4-Methoxyphenyl (4-ethylphenoxy)acetate as a potentially hazardous substance until a formal hazard characterization is completed.

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of any chemical waste must be a systematic process, guided by the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11]

Step 1: Waste Characterization

The first and most crucial step is to determine if the waste is hazardous. The EPA defines hazardous waste based on four characteristics:[10][12][13][14]

  • Ignitability: The ability to catch fire. Given the presence of aromatic rings and an ester functional group, there is a potential for combustibility.[4][10]

  • Corrosivity: The ability to corrode metal. This is unlikely for this compound but should be confirmed.

  • Reactivity: The potential to explode or react violently. The primary concern here would be peroxide formation, a known risk for some ethers.[1][2][15][16]

  • Toxicity: The potential to be harmful or fatal if ingested or absorbed.

Action: You must formally characterize this waste. This involves either "generator knowledge" (a documented process of determining hazards based on constituents) or analytical testing. Consult your EHS department immediately. They will guide you on whether you have sufficient information or if analytical testing is required.

Step 2: Container Selection and Management

Proper containment is non-negotiable for laboratory safety.

  • Compatibility: The waste container must be chemically compatible with the waste. For organic compounds like this, a high-density polyethylene (HDPE) or glass container is typically appropriate.

  • Condition: The container must be in good condition, free from leaks or cracks, with a securely fitting cap.[17]

  • Segregation: Do not mix this waste with other, incompatible waste streams.[15][17] For example, do not mix it with strong oxidizers or acids.

Step 3: Labeling

Clear and accurate labeling is mandated by law and is essential for safety.

  • The label must clearly state "Hazardous Waste" .[17]

  • The full chemical name, "4-Methoxyphenyl (4-ethylphenoxy)acetate" , must be written out. Do not use abbreviations or chemical formulas.[17]

  • List all constituents and their approximate percentages if it is a mixed waste.

  • Indicate the date accumulation started.

Step 4: Storage

Waste must be stored safely at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[17]

  • Location: Store the waste container in a well-ventilated area, away from heat, sparks, or open flames.[1]

  • Containment: Use secondary containment (such as a larger, chemically resistant bin) to catch any potential leaks.[17]

  • Closure: Keep the waste container closed at all times, except when adding waste.[15]

Step 5: Arranging for Disposal

Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Contact EHS: Your institution's EHS department is responsible for coordinating the pickup and disposal of hazardous waste.[16] They have established procedures and contracts with certified waste management companies.

  • Documentation: You will likely need to complete a waste pickup request form, providing all the information from your hazardous waste label.

Part 3: Quantitative Data and Decision-Making

The following table summarizes the key characteristics to consider in your waste management plan.

ParameterGuideline/ConsiderationRationale
Physical State Solid or LiquidDetermines the type of container and handling procedure.
pH Test if aqueousA pH ≤ 2 or ≥ 12.5 indicates corrosive hazardous waste (EPA code D002).[10][12][14]
Flash Point To be determinedA flash point < 140°F (60°C) indicates ignitable hazardous waste (EPA code D001).[10][14]
Reactivity Potential for peroxide formationEthers are known to form explosive peroxides.[1][2][15][16] Check for discoloration or crystal formation.
Toxicity Assume toxicity until proven otherwiseHandle with appropriate Personal Protective Equipment (PPE).
Container Type Glass or HDPEMust be chemically resistant to the waste.
Storage Location Ventilated, secondary containmentPrevents accumulation of flammable vapors and contains spills.

Part 4: Visualizing the Disposal Workflow

The following diagram outlines the critical decision points in the proper disposal of 4-Methoxyphenyl (4-ethylphenoxy)acetate.

DisposalWorkflow cluster_prep Phase 1: Preparation & Characterization cluster_contain Phase 2: Containment & Storage cluster_disposal Phase 3: Final Disposal Start Waste Generated: 4-Methoxyphenyl (4-ethylphenoxy)acetate ConsultEHS1 Consult EHS for Hazard Characterization Start->ConsultEHS1 IsHazardous Is Waste Hazardous? ConsultEHS1->IsHazardous SelectContainer Select Compatible Container (Glass/HDPE) IsHazardous->SelectContainer Yes NonHazardous NonHazardous IsHazardous->NonHazardous No (Follow Institutional Guidelines) LabelContainer Label with 'Hazardous Waste' & Full Chemical Name SelectContainer->LabelContainer StoreSAA Store in Satellite Accumulation Area (SAA) with Secondary Containment LabelContainer->StoreSAA RequestPickup Submit Waste Pickup Request to EHS StoreSAA->RequestPickup EHS_Pickup EHS Schedules Pickup with Licensed Vendor RequestPickup->EHS_Pickup End Proper Disposal Complete EHS_Pickup->End

Caption: Decision workflow for the disposal of 4-Methoxyphenyl (4-ethylphenoxy)acetate.

By adhering to this structured approach, grounded in established safety protocols and regulatory requirements, you can ensure the safe and compliant disposal of 4-Methoxyphenyl (4-ethylphenoxy)acetate, thereby protecting yourself, your colleagues, and the environment.

References

  • National Environmental Trainers. (n.d.). What Qualifies as Hazardous Waste Materials?
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Practice Greenhealth. (n.d.). Hazardous waste characterization.
  • (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2009, October 15). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • (n.d.). The movement, persistence, and fate of the phenoxy herbicides and TCDD in the forest.
  • Sadowski, J., Karcmarczyk, M., & Ginalska, G. (n.d.). Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review.
  • Ataman Kimya. (n.d.). PHENYL ACETATE.
  • (n.d.). Environmental Fate of Fenoxycarb.
  • Urbaniak, M., & Mierzejewska, E. (2026, January 1). Phenoxy Herbicides in Aquatic Ecosystems: Environmental Levels, Toxicological Effects, and Remediation Methods.
  • Zuanazzi, N. R., & Thompson, D. G. (2019, November 13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Health and Safety Department. (2024, July 22). Ethers.
  • CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
  • Harper College. (2010, February 27). Phenyl acetate.pdf.
  • OSHA. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • National Center for Biotechnology Information. (n.d.). 4-Methoxyphenyl acetate.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • UCL. (2021, June 7). Ethers.
  • Cheméo. (n.d.). Phenol, 4-methoxy-, acetate.
  • Chemwin. (n.d.). Ether use and preservation instructions, so that life is more secure and assured.

Sources

Personal protective equipment for handling 4-Methoxyphenyl (4-ethylphenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Guide for 4-Methoxyphenyl (4-ethylphenoxy)acetate Content Type: Operational Safety & Logistics Guide Audience: Researchers, synthetic chemists, and HSE officers.

Executive Summary & Risk Context

From: Senior Application Scientist To: Laboratory Operations Team

Handling 4-Methoxyphenyl (4-ethylphenoxy)acetate requires a safety protocol that goes beyond generic "lab safety."[1][2] As an aromatic ester, this compound presents specific risks tied to its hydrolysis potential. Upon contact with moisture (mucous membranes, lung tissue), esters of this class can hydrolyze to release their constituent parts: 4-Methoxyphenol (MeHQ) and 4-Ethylphenoxyacetic acid .

  • The Hidden Hazard: 4-Methoxyphenol is a known sensitizer and severe eye irritant. Therefore, your PPE strategy must prevent not just acute burns, but long-term sensitization and dermal absorption.

  • The Operational Goal: Zero skin contact and zero inhalation of dust/aerosols.[3]

This guide provides a self-validating safety system. Follow these protocols to ensure data integrity and personnel safety.

Hazard Identification & PPE Matrix

The following classifications are based on Structure-Activity Relationships (SAR) for aromatic esters and their hydrolysis products.

Hazard ClassPrimary RiskCritical Control Point
Skin Irritant / Sensitizer Absorption of hydrolysis products (phenols).Glove Permeation: Aromatic esters permeate standard nitrile quickly.
Eye Irritant (Cat 2A) Severe irritation from dust or splash.[1]Sealed Eye Protection: Safety glasses are insufficient for powders.
Inhalation (STOT-SE) Respiratory tract irritation from dust.Engineering Control: All handling must occur in a fume hood.
The PPE Decision Matrix

Select your PPE tier based on the operational state of the chemical.

PPE ComponentTier 1: Dry Solid Handling (Weighing, Transfer)Tier 2: Solution / Synthesis (Dissolved in DCM, THF, or EtOAc)
Hand Protection Double Nitrile (4 mil min) Change every 30 mins.Silver Shield (Laminate) or Viton Standard nitrile degrades rapidly in organic solvents containing aromatics.
Eye Protection Chemical Safety Goggles Must seal against dust.[4]Face Shield + Goggles Required if volume > 100mL or heating is involved.
Respiratory Fume Hood (Sash < 18") If hood unavailable: P100 Half-Mask.Fume Hood (Mandatory) Do not rely on respirators for solvent vapors.
Body Defense Lab Coat (Cotton/Poly) + Long SleevesChemical Resistant Apron (Tyvek/PVC)

Operational Protocol: The "Self-Validating" Workflow

This workflow is designed so that a failure in one step is caught by the safety check in the next.

Phase 1: Preparation & Engineering Controls
  • Ventilation Check: Verify fume hood flow is 80–100 fpm. Tape a small tissue strip to the sash; if it doesn't pull inward effectively, STOP .

  • Static Management: Aromatic esters as dry powders can be statically charged. Use an antistatic gun or ionizer during weighing to prevent "dust fly-out."

Phase 2: Handling & Transfer
  • The "Double-Glove" Technique:

    • Don inner pair of bright blue nitrile gloves.

    • Don outer pair of a different color (e.g., purple or white).

    • Validation: If you see the inner blue color through a tear or degradation in the outer glove, immediately retreat and reglove.

  • Solvent Selection: When dissolving, avoid using Methanol if possible, as transesterification can occur, altering your reagent and its safety profile. Dichloromethane (DCM) is a common solvent but permeates nitrile in <2 minutes. Use Laminate gloves for DCM solutions.

Phase 3: Decontamination & Spill Response
  • Solvent Wash: Do not use water initially to clean powder spills; the ester is lipophilic and will smear.

  • Protocol:

    • Cover spill with absorbent pad.[5]

    • Wet pad with Ethanol or Acetone (to solubilize the ester).

    • Wipe clean.

    • Follow with a soap and water wash to remove residues.[5][6][7]

Visualized Workflows (DOT Diagrams)

Diagram 1: PPE Selection Logic

Caption: Decision tree for selecting appropriate hand protection based on solvent interaction.

PPE_Selection Start Handling 4-Methoxyphenyl (4-ethylphenoxy)acetate State Physical State? Start->State Solid Dry Solid / Powder State->Solid Liquid In Solution / Reaction State->Liquid Nitrile Double Nitrile Gloves (Change < 30 min) Solid->Nitrile Low Permeation Risk Solvent Solvent Type? Liquid->Solvent Solvent->Nitrile Alcohols/Water Laminate Silver Shield / Laminate Gloves (REQUIRED) Solvent->Laminate DCM / THF / DMF (High Permeation)

Diagram 2: Emergency Spill Response

Caption: Immediate actions to take upon accidental release of material.

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Liquid/Solution Type->Liquid Action1 Dampen with Ethanol (Prevent Dust) Powder->Action1 Action2 Absorb with Vermiculite or Poly-Pads Liquid->Action2 Clean Solvent Wipe (Acetone) -> Soap & Water Wash Action1->Clean Action2->Clean Dispose Seal in HazWaste Bag Label: 'Toxic Organic' Clean->Dispose

[1][3][5][7][8][9]

Disposal & Logistics

Cradle-to-Grave Management: Do not dispose of this chemical down the drain.[8] The hydrolysis products (phenols) are toxic to aquatic life and regulated.

  • Segregation: Segregate as "Non-Halogenated Organic" (unless dissolved in DCM, then "Halogenated").

  • Quenching (Optional for Scale-up): If disposing of active reaction mixtures, quench with aqueous NaOH to hydrolyze the ester intentionally, then neutralize. Note: This creates free phenols; ensure waste stream is compatible with phenolic waste.

  • Labeling: Clearly mark waste containers: "Contains Aromatic Esters & Phenols - Potential Sensitizer."

References

  • Occupational Safety and Health Administration (OSHA). (2011). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2] United States Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[9][10][11] The National Academies Press.[12] [Link]

  • PubChem. (n.d.). Compound Summary: 4-Methoxyphenylacetic acid (Hydrolysis product proxy data). National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.